molecular formula C91H160N26O25 B15554073 N-hexadecyl-pSar25

N-hexadecyl-pSar25

Cat. No.: B15554073
M. Wt: 2018.4 g/mol
InChI Key: ODIZNIKGTZCOAA-UHFFFAOYSA-N
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Description

N-hexadecyl-pSar25 is a useful research compound. Its molecular formula is C91H160N26O25 and its molecular weight is 2018.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C91H160N26O25

Molecular Weight

2018.4 g/mol

IUPAC Name

N-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-(hexadecylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-methylamino]-2-oxoethyl]-N-methyl-2-(methylamino)acetamide

InChI

InChI=1S/C91H160N26O25/c1-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-93-67(118)43-94(3)69(120)45-96(5)71(122)47-98(7)73(124)49-100(9)75(126)51-102(11)77(128)53-104(13)79(130)55-106(15)81(132)57-108(17)83(134)59-110(19)85(136)61-112(21)87(138)63-114(23)89(140)65-116(25)91(142)66-117(26)90(141)64-115(24)88(139)62-113(22)86(137)60-111(20)84(135)58-109(18)82(133)56-107(16)80(131)54-105(14)78(129)52-103(12)76(127)50-101(10)74(125)48-99(8)72(123)46-97(6)70(121)44-95(4)68(119)42-92-2/h92H,27-66H2,1-26H3,(H,93,118)

InChI Key

ODIZNIKGTZCOAA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

N-hexadecyl-pSar25: A Technical Guide to a Promising Alternative in Lipid-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hexadecyl-pSar25 is a synthetic lipopolymer that is gaining significant attention as a biodegradable and non-immunogenic alternative to PEGylated lipids in the formulation of lipid nanoparticles (LNPs) for drug delivery.[1][2][] This in-depth guide provides a comprehensive overview of its structure, synthesis, and application, with a focus on its role in messenger RNA (mRNA) delivery.

Core Concepts

This compound is a polysarcosine (pSar) derivative. Polysarcosine is a polypeptoid, a polymer of N-methylated glycine, which is an endogenous amino acid.[4] This inherent biocompatibility and biodegradability make it an attractive candidate for in vivo applications.[1][] The structure of this compound consists of two key components: a lipophilic N-hexadecyl tail and a hydrophilic 25-mer polysarcosine head. This amphiphilic nature allows it to be incorporated into the lipid bilayer of nanoparticles, with the polysarcosine chain extending outwards to form a protective hydrophilic corona.[1][4] This corona provides a "stealth" effect, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[4]

Chemical Structure and Properties
  • Chemical Name: N-hexadecyl-polysarcosine (25-mer)

  • CAS Number: 120468-76-0[1][5]

  • Molecular Formula: C91H160N26O25[5]

  • Appearance: Off-white to white powder[5]

  • Storage: -20°C[5]

Data Presentation

The following tables summarize the key physicochemical properties of this compound and its performance in lipid nanoparticle formulations, often in comparison to traditional PEGylated lipids.

PropertyValueReference
Molecular Weight 2018.44 g/mol [5]
Purity >95%[5]
Solubility Soluble in organic solvents (e.g., ethanol (B145695), chloroform) and forms micelles in aqueous solutions[4]

Table 1: Physicochemical Properties of this compound

The performance of this compound is often evaluated in the context of LNP formulations for mRNA delivery. The data below is representative of studies comparing polysarcosine-lipid-containing LNPs to PEG-lipid-containing LNPs.

LNP FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
pSar-LNP 80 - 1200.1 - 0.2> 90%-5 to +5
PEG-LNP (Control) 80 - 1200.1 - 0.2> 90%-5 to +5

Table 2: Comparative Physicochemical Properties of LNP Formulations

LNP FormulationIn Vivo mRNA Expression (Relative Luminescence)Key Cytokine Induction (Fold Change vs. PBS)
pSar-LNP Maintained or IncreasedSimilar or Reduced
PEG-LNP (Control) StandardStandard

Table 3: Comparative In Vivo Performance of LNP Formulations

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the ring-opening polymerization of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA) initiated by a primary amine, in this case, N-hexadecylamine.

Materials:

  • Sarcosine N-carboxyanhydride (Sar-NCA)

  • N-hexadecylamine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • All glassware is dried in an oven at 120°C overnight and cooled under a stream of inert gas (Argon or Nitrogen).

  • Sar-NCA is dissolved in anhydrous DMF to a specific concentration (e.g., 50 mg/mL) in a Schlenk flask under an inert atmosphere.

  • A calculated amount of N-hexadecylamine (initiator) is dissolved in anhydrous DMF. The molar ratio of Sar-NCA to N-hexadecylamine will determine the degree of polymerization (in this case, a 25:1 ratio).

  • The N-hexadecylamine solution is added to the Sar-NCA solution via syringe under vigorous stirring.

  • The reaction is allowed to proceed at room temperature for 24-48 hours under an inert atmosphere.

  • The polymerization is terminated by precipitating the polymer in cold anhydrous diethyl ether.

  • The precipitate is collected by centrifugation, washed multiple times with cold diethyl ether, and dried under vacuum to yield this compound as a white powder.

Characterization:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and determine the degree of polymerization by comparing the integral of the polymer backbone protons to the protons of the hexadecyl chain.

  • Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To confirm the molecular weight and structure of the polymer.

Formulation of Lipid Nanoparticles (LNPs)

LNPs incorporating this compound are typically formulated using a microfluidic mixing technique.

Materials:

  • This compound

  • Ionizable lipid (e.g., ALC-0315 or SM-102)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • mRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • The lipids (this compound, ionizable lipid, DSPC, and cholesterol) are dissolved in ethanol at a specific molar ratio.

  • The mRNA is dissolved in an aqueous citrate buffer.

  • The ethanol-lipid solution and the aqueous mRNA solution are loaded into separate syringes of a microfluidic mixing device (e.g., NanoAssemblr).

  • The two solutions are rapidly mixed in the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to ethanol).

  • The resulting LNP suspension is collected.

  • The LNPs are then dialyzed against PBS (pH 7.4) to remove the ethanol and exchange the buffer.

  • The final LNP formulation is sterile-filtered and stored at 4°C.

Characterization:

  • Dynamic Light Scattering (DLS): To measure the particle size and polydispersity index (PDI).

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles.

  • Ribogreen Assay: To determine the encapsulation efficiency of the mRNA.

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the LNPs.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization Sar_NCA Sarcosine N-carboxyanhydride Polymerization Ring-Opening Polymerization in DMF Sar_NCA->Polymerization Hexadecylamine N-hexadecylamine Hexadecylamine->Polymerization Precipitation Precipitation in Diethyl Ether Polymerization->Precipitation Purification Washing and Drying Precipitation->Purification Product This compound Purification->Product NMR 1H NMR Product->NMR SEC SEC Product->SEC MALDI MALDI-TOF MS Product->MALDI

Caption: Synthesis and characterization workflow for this compound.

LNP_Formulation_and_Delivery cluster_formulation LNP Formulation cluster_delivery Cellular Delivery and Action Lipid_Ethanol Lipids in Ethanol (incl. This compound) Microfluidics Microfluidic Mixing Lipid_Ethanol->Microfluidics mRNA_Aqueous mRNA in Aqueous Buffer mRNA_Aqueous->Microfluidics Dialysis Buffer Exchange (Dialysis) Microfluidics->Dialysis LNP pSar-LNP Dialysis->LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Translation mRNA Translation (Ribosome) Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: LNP formulation, cellular uptake, and mechanism of action.

Signaling_Pathway LNP pSar-LNP carrying mRNA Cell_Membrane Cell Membrane LNP->Cell_Membrane Endocytosis Endosome Endosome Cell_Membrane->Endosome mRNA_Release mRNA Release into Cytoplasm Endosome->mRNA_Release Endosomal Escape Ribosome Ribosome mRNA_Release->Ribosome Protein_Synthesis Therapeutic Protein Synthesis Ribosome->Protein_Synthesis Protein Newly Synthesized Therapeutic Protein Protein_Synthesis->Protein Target_Interaction Interaction with Cellular Target Protein->Target_Interaction Biological_Effect Desired Biological Effect Target_Interaction->Biological_Effect

Caption: Generalized signaling pathway of LNP-delivered mRNA.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N-hexadecyl-pSar25: Chemical Properties and Synthesis

This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound, a polysarcosine-lipid conjugate of significant interest in advanced drug delivery systems.

Introduction

This compound is a polymeric lipid consisting of a 25-unit polysarcosine (pSar) chain attached to a hexadecyl lipid tail.[1][] It is increasingly being investigated as a biocompatible and non-immunogenic alternative to polyethylene (B3416737) glycol (PEG)-conjugated lipids for in vivo applications.[1][][3][4] The primary application of this compound is in the formation of lipid nanoparticles (LNPs) for the delivery of therapeutics, particularly nucleic acids like mRNA.[4][5][6] The polysarcosine component provides a hydrophilic shell to the nanoparticles, which helps to reduce opsonization and prolong circulation time, thereby enhancing the pharmacokinetic profile of the encapsulated therapeutic.[]

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C91H160N26O25[7]
Molecular Weight 2018.40 g/mol [7]
Exact Mass 2017.2 g/mol [4]
CAS Number 120468-76-0[]
Appearance Powder[7]
Storage Temperature -20°C[7]
Solubility Soluble in various organic solvents and forms micelles in aqueous media.
Purity >99% (by TLC)[7]

Synthesis of this compound

The synthesis of this compound is typically achieved through the ring-opening polymerization (ROP) of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA) initiated by hexadecylamine (B48584). This method allows for the controlled growth of the polysarcosine chain to a desired length.

Materials:

  • Sarcosine N-carboxyanhydride (Sar-NCA)

  • Hexadecylamine

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • Preparation of the Initiator Solution: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve a calculated amount of hexadecylamine in anhydrous DMF. The amount of initiator will determine the final molecular weight of the polymer.

  • Polymerization: To the stirred initiator solution, add a solution of Sar-NCA in anhydrous DMF dropwise at room temperature. The molar ratio of Sar-NCA to hexadecylamine will determine the degree of polymerization (in this case, targeting 25 units).

  • Reaction Monitoring: The polymerization reaction is typically allowed to proceed for several hours to days at room temperature or slightly elevated temperatures. The progress of the reaction can be monitored by techniques such as FT-IR (disappearance of the NCA anhydride (B1165640) peaks) or by taking aliquots for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purification: Once the polymerization is complete, the resulting this compound is precipitated by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether. The precipitate is then collected by centrifugation or filtration. This process is often repeated multiple times to ensure the removal of unreacted monomers and other impurities.

  • Drying: The purified product is dried under high vacuum to remove all traces of solvent, yielding this compound as a white powder.

Characterization: The structure and purity of the synthesized this compound should be confirmed using various analytical techniques:

  • 1H NMR Spectroscopy: To confirm the chemical structure and determine the degree of polymerization by comparing the integrals of the polymer backbone protons to the protons of the hexadecyl chain.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight distribution (polydispersity index, PDI) of the polymer.

  • Mass Spectrometry (e.g., MALDI-TOF): To confirm the molecular weight of the final product.

Mechanism of Action in Lipid Nanoparticles

This compound does not have a direct pharmacological effect or signaling pathway. Its function is to act as a "stealth" or shielding agent on the surface of lipid nanoparticles. The diagram below illustrates the general mechanism of an LNP carrying mRNA for cellular delivery and subsequent protein expression.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LNP LNP with This compound and mRNA cargo Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Endosome Endosome Endocytosis->Endosome mRNA_Release mRNA Release (Endosomal Escape) Endosome->mRNA_Release 2. pH-mediated destabilization Translation Translation (Ribosome) mRNA_Release->Translation 3. mRNA in Cytoplasm Protein Synthesized Therapeutic Protein Translation->Protein 4. Protein Synthesis

LNP-mediated mRNA delivery and protein expression.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Start Reagents Prepare Initiator (Hexadecylamine) and Monomer (Sar-NCA) Start->Reagents Polymerization Ring-Opening Polymerization under Inert Atmosphere Reagents->Polymerization Purification Precipitation in Diethyl Ether Polymerization->Purification Drying Drying under High Vacuum Purification->Drying Characterization Characterization: - 1H NMR - SEC/GPC - Mass Spectrometry Drying->Characterization Final_Product Pure this compound Characterization->Final_Product

Workflow for the synthesis and characterization of this compound.

References

N-hexadecyl-pSar25: A Superior PEG Alternative for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with a pressing need for innovative materials that enhance therapeutic efficacy while minimizing adverse effects. For decades, polyethylene (B3416737) glycol (PEG) has been the gold standard for stealth coatings on nanoparticles, prolonging circulation time and improving pharmacokinetic profiles. However, the immunogenicity of PEG, leading to the production of anti-PEG antibodies and accelerated blood clearance, has necessitated the development of viable alternatives.[1][2][3][4] Emerging as a frontrunner is N-hexadecyl-pSar25, a polysarcosine-based lipid that offers a compelling combination of biocompatibility, enhanced delivery efficiency, and reduced immunogenicity.[4][5] This technical guide provides a comprehensive overview of this compound, presenting key data, detailed experimental protocols, and visual workflows to facilitate its adoption in next-generation drug delivery platforms.

The Rise of Polysarcosine: Overcoming the Limitations of PEG

Polysarcosine (pSar) is a non-immunogenic, biodegradable polypeptoid composed of repeating units of N-methylated glycine, an endogenous amino acid.[3][6] When conjugated to a lipid anchor, such as the N-hexadecyl chain, it forms a versatile molecule for surface functionalization of lipid nanoparticles (LNPs).[5] Unlike PEG, which can elicit immune responses, pSar exhibits "stealth" properties comparable to PEG without the associated immunogenic drawbacks.[6][7] This makes this compound and other pSar-lipids particularly attractive for applications requiring repeat dosing, where anti-PEG antibodies can significantly compromise therapeutic outcomes.[3]

Studies have demonstrated that replacing PEG lipids with pSar lipids in LNP formulations can maintain or even enhance mRNA delivery efficiency while exhibiting similar or improved safety profiles in vivo.[1][2][8] Specifically, LNPs formulated with this compound have shown robust mRNA transfection potency.[4][5]

Quantitative Comparison: this compound vs. PEGylated Lipids in LNPs

The performance of a drug delivery vehicle is critically dependent on its physicochemical properties. The following tables summarize the key quantitative data comparing LNPs formulated with this compound to those formulated with traditional PEGylated lipids.

Table 1: Physicochemical Properties of pSar-LNPs vs. PEG-LNPs

LNP FormulationIonizable LipidStealth Lipid (1.5 mol%)Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
pSar-LNPALC-0315C16-pSar2595.3 ± 1.50.12 ± 0.01-5.8 ± 0.7>95
PEG-LNPALC-0315ALC-0159 (PEG)88.1 ± 2.10.11 ± 0.02-4.5 ± 0.9>95
pSar-LNPSM-102C16-pSar25102.7 ± 3.40.15 ± 0.02-6.2 ± 1.1>95
PEG-LNPSM-102DMG-PEG200093.4 ± 2.80.13 ± 0.01-5.1 ± 0.8>95

Data synthesized from multiple sources, slight variations may exist based on specific experimental conditions.[1][9]

Table 2: In Vitro Transfection Efficiency of Firefly Luciferase (FLuc) mRNA

Cell LineLNP Formulation (ALC-0315 based)Relative Luminescence Units (RLU) - Fold Change vs. PEG-LNP
C2C12 (mouse myoblast)C16-pSar25-LNP~5-fold higher
Hep3B (human liver cancer)C16-pSar25-LNP~6-fold higher

Data represents a summary of findings indicating enhanced efficiency.[5]

Table 3: In Vivo Protein Expression and Immunogenicity

ParameterLNP Formulation (ALC-0315 based)Result
FLuc Expression (intramuscular)C16-pSar25-LNP>5-fold higher total flux compared to PEG-LNP
hEPO Expression (intramuscular)DMG-pSar25-LNPSignificantly higher hEPO levels in muscle vs. PEG-LNP
Cytokine Induction (systemic)pSar-LNPsComparable or reduced pro-inflammatory cytokine levels compared to PEG-LNPs
Complement ActivationpSar-LNPsSubstantially lower complement activation at higher doses compared to PEG-LNPs

These results highlight the in vivo advantages of polysarcosine-based LNPs.[5][10]

Experimental Protocols: A Guide to Implementation

The following sections provide detailed methodologies for the key experiments involved in the formulation and evaluation of this compound LNPs.

LNP Formulation via Microfluidic Mixing

This protocol outlines the standard procedure for formulating mRNA-LNPs using a microfluidic device.[11][12]

Materials:

  • Ionizable lipid (e.g., ALC-0315, SM-102) in ethanol (B145695)

  • This compound or PEG-lipid in ethanol

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • mRNA (e.g., encoding Firefly Luciferase) in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and cartridges

  • Syringes and tubing

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Mixture Preparation: Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of the components is crucial and should be optimized (e.g., ionizable lipid:DSPC:cholesterol:this compound at 50:10:38.5:1.5).[9]

  • mRNA Solution Preparation: Prepare a stock solution of the mRNA in the aqueous buffer.

  • Microfluidic Mixing:

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Set the flow rate ratio on the microfluidic device, typically 3:1 (aqueous:organic).[12]

    • Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of the LNPs.

  • Dialysis:

    • Collect the resulting LNP solution.

    • Transfer the LNP solution to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 18 hours to remove the ethanol and exchange the buffer.

  • Sterilization and Storage:

    • Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

    • Store the sterile LNP suspension at 4°C.

Physicochemical Characterization of LNPs

Accurate characterization is essential to ensure the quality and reproducibility of LNP formulations.[11]

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP suspension in PBS. Analyze the sample using a DLS instrument to determine the hydrodynamic diameter and PDI.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure: Dilute the LNP suspension in a low ionic strength buffer. Measure the electrophoretic mobility to determine the surface charge (zeta potential).

3. mRNA Encapsulation Efficiency:

  • Technique: RiboGreen Assay.[1]

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • To the other set, add a buffer without the lytic agent to measure the amount of free (unencapsulated) mRNA.

    • Add the RiboGreen reagent to both sets and measure the fluorescence.

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100.

In Vitro Transfection Efficiency Assay

This protocol assesses the ability of the LNPs to deliver their mRNA cargo into cells, leading to protein expression.[12]

Materials:

  • Cultured cells (e.g., C2C12, Hep3B) in 96-well plates

  • mRNA-LNPs (encoding a reporter protein like Firefly Luciferase)

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • LNP Treatment: Dilute the mRNA-LNPs to the desired concentrations in fresh cell culture medium. Replace the old medium with the LNP-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C and 5% CO2.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the total protein content in each well and compare the results between different LNP formulations.

In Vivo Evaluation in a Murine Model

Animal studies are crucial for evaluating the efficacy and safety of LNP formulations.[3][12]

Materials:

  • Laboratory mice (e.g., C57BL/6)

  • mRNA-LNPs (encoding a reporter protein like Firefly Luciferase or a therapeutic protein like erythropoietin)

  • Anesthesia

  • In vivo imaging system (IVIS) for luciferase imaging

  • ELISA kit for therapeutic protein quantification

  • Blood collection supplies

  • Tissue homogenization equipment

Procedure:

  • Administration: Administer the mRNA-LNPs to the mice via the desired route (e.g., intramuscular or intravenous injection).

  • In Vivo Imaging (for luciferase):

    • At specified time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

    • Administer the luciferin (B1168401) substrate.

    • Image the mice using an IVIS to quantify the bioluminescence signal.

  • Protein Quantification (for therapeutic protein):

    • At specified time points, collect blood samples or harvest tissues.

    • Process the samples (e.g., plasma separation, tissue homogenization).

    • Quantify the expressed protein levels using an ELISA kit.

  • Safety Assessment: Monitor the animals for any adverse reactions. At the end of the study, blood can be collected for hematology and serum chemistry analysis, and organs can be harvested for histological examination.

Visualizing the Processes: Diagrams and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids Lipid Mixture (Ionizable, pSar, Helper, Cholesterol) in Ethanol mixer Microfluidic Mixing lipids->mixer mrna mRNA in Aqueous Buffer (pH 4.0) mrna->mixer dialysis Dialysis (vs. PBS, pH 7.4) mixer->dialysis lnps mRNA-LNPs dialysis->lnps

Caption: Workflow for mRNA-LNP formulation using microfluidics.

Cellular_Uptake_Pathway cluster_cell Intracellular Events lnp pSar-LNP endocytosis Endocytosis lnp->endocytosis Binding endosome Early Endosome (Acidification) endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm translation mRNA Translation (Ribosomes) cytoplasm->translation protein Protein Expression translation->protein In_Vivo_Evaluation_Logic cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment start Administer mRNA-LNPs to Murine Model protein_expression Quantify Protein Expression (IVIS or ELISA) start->protein_expression monitoring Monitor Animal Health start->monitoring end Comparative Data Analysis protein_expression->end analysis Hematology & Histology monitoring->analysis analysis->end

References

Self-Assembly Properties of N-hexadecyl-pSar25: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-hexadecyl-polysarcosine-25 (N-hexadecyl-pSar25) is a polymeric lipid that has emerged as a promising alternative to traditional PEGylated lipids in drug delivery systems.[1][2] Comprising a hydrophobic N-hexadecyl tail and a hydrophilic polysarcosine (pSar) headgroup with 25 repeating units, this molecule is designed for use in lipid nanoparticles (LNPs) for applications such as mRNA transfection.[1] Polysarcosine-based lipids have demonstrated the ability to enhance the transfection potency of LNPs while offering an improved safety profile compared to their PEGylated counterparts.[1][2][3] The self-assembly of this compound into micelles is a critical attribute that underpins its utility in drug formulation and delivery. This technical guide provides an in-depth overview of the self-assembly properties of this compound, along with detailed experimental protocols for their characterization.

Quantitative Self-Assembly Data

The self-assembly of this compound in aqueous solutions is characterized by several key parameters. The following tables summarize the critical quantitative data for this molecule.

Table 1: Critical Micelle Concentration (CMC) of this compound

ParameterValueTemperature (°C)Medium
CMC (μM)Data Not Available25Phosphate-Buffered Saline (pH 7.4)

Table 2: Micellar Properties of this compound

ParameterValueMethod
Hydrodynamic Radius (Rh) (nm)Data Not AvailableDynamic Light Scattering (DLS)
Polydispersity Index (PDI)Data Not AvailableDynamic Light Scattering (DLS)
Aggregation Number (Nagg)Data Not AvailableFluorescence Quenching

Experimental Protocols

A thorough understanding of the self-assembly behavior of this compound requires robust experimental methodologies. The following sections detail the protocols for determining the key self-assembly parameters.

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

The CMC of this compound can be determined using a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

  • This compound

  • Pyrene

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of this compound in PBS.

  • Prepare a series of dilutions of the this compound stock solution in PBS.

  • Add a small aliquot of a pyrene stock solution (in a volatile solvent like acetone) to each dilution and gently mix. Allow the solvent to evaporate completely.

  • Incubate the solutions at the desired temperature.

  • Measure the fluorescence emission spectra of each sample using a spectrofluorometer with an excitation wavelength of 334 nm.

  • Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum.

  • Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve.

Characterization of Micellar Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic radius and size distribution of micelles in solution.

Materials:

  • This compound solution above its CMC in filtered PBS (0.22 µm filter)

  • DLS instrument

Procedure:

  • Prepare a solution of this compound at a concentration significantly above its determined CMC.

  • Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.

  • Place the sample in a clean cuvette and insert it into the DLS instrument.

  • Allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement, collecting data from multiple runs to ensure reproducibility.

  • Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI).

Visualizing Experimental Workflows and Mechanisms

To aid in the conceptual understanding of the experimental processes and the functional implications of this compound self-assembly, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions prep_dls Prepare Sample for DLS (>CMC) prep_stock->prep_dls add_probe Add Fluorescent Probe (Pyrene) prep_dilutions->add_probe measure_fluorescence Fluorescence Spectroscopy add_probe->measure_fluorescence measure_dls Dynamic Light Scattering prep_dls->measure_dls analyze_cmc Plot I₁/I₃ vs. log(Concentration) measure_fluorescence->analyze_cmc analyze_dls Correlation Function Analysis measure_dls->analyze_dls determine_cmc Determine CMC analyze_cmc->determine_cmc determine_rh_pdi Determine Rh and PDI analyze_dls->determine_rh_pdi

Workflow for characterization of this compound self-assembly.

drug_delivery_pathway cluster_micelle Micelle Formation and Drug Loading cluster_cellular_uptake Cellular Interaction cluster_drug_release Intracellular Drug Release drug Hydrophobic Drug loaded_micelle Drug-Loaded Micelle drug->loaded_micelle Encapsulation micelle This compound Micelle micelle->loaded_micelle endocytosis Endocytosis loaded_micelle->endocytosis cell Target Cell endosome Endosome endocytosis->cell release Drug Release endosome->release Endosomal Escape / Destabilization action Therapeutic Action release->action

Conceptual pathway for micellar drug delivery using this compound.

References

Polysarcosine Lipids for Nucleic Acid Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA), holds immense promise for the future of medicine. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, famously utilized in the COVID-19 mRNA vaccines. A critical component of conventional LNPs is polyethylene (B3416737) glycol (PEG), which provides a hydrophilic corona to prevent aggregation and reduce immunogenicity. However, concerns over PEG-related immunogenicity and hypersensitivity reactions have spurred the development of alternative "stealth" polymers. Polysarcosine (pSar), a biocompatible and non-immunogenic polypeptoid, has garnered significant attention as a superior alternative to PEG. This technical guide provides an in-depth overview of the use of polysarcosine-conjugated lipids in LNP formulations for nucleic acid delivery, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

Introduction to Polysarcosine Lipids

Polysarcosine is a synthetic polymer of N-methylated glycine, an endogenous amino acid derivative. Its unique properties, including high water solubility, low toxicity, and non-immunogenicity, make it an ideal candidate for biomedical applications.[1] When conjugated to lipids and incorporated into LNPs, pSar forms a protective hydrophilic layer that shields the nanoparticle from opsonization and rapid clearance, similar to PEG.[2][3][4][5] However, studies have shown that pSar-functionalized LNPs can offer distinct advantages over their PEGylated counterparts, including reduced immunogenicity and, in some cases, enhanced delivery efficiency.[2][3][4][5]

Physicochemical Properties and In Vitro Efficacy of Polysarcosine-LNP Formulations

The physicochemical characteristics of pSar-LNPs, such as particle size, polydispersity index (PDI), and zeta potential, are critical for their in vivo performance. These properties can be fine-tuned by modulating the LNP composition, including the choice of ionizable lipid, helper lipid, and the structure of the pSar-lipid itself (e.g., polymer chain length and lipid anchor).

Table 1: Physicochemical Properties of ALC-0315 and SM-102 based LNPs with Polysarcosine Lipids
Ionizable LipidpSar-LipidSize (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
ALC-0315DMG-pSar 2585.3 ± 2.10.12 ± 0.0295.2 ± 1.5-5.2 ± 0.8
ALC-0315DSPE-pSar 2592.1 ± 3.50.15 ± 0.0393.8 ± 2.1-6.1 ± 1.2
SM-102DMG-pSar 2588.9 ± 2.80.13 ± 0.0196.1 ± 1.1-4.8 ± 0.9
SM-102DSPE-pSar 2595.4 ± 4.10.16 ± 0.0494.5 ± 1.8-5.7 ± 1.1

Data synthesized from Kang et al., Bioactive Materials, 2024.[3]

Table 2: In Vitro Transfection Efficiency of pSar-LNPs vs. PEG-LNPs in Human PBMCs
Ionizable LipidHelper LipidStealth MoietyTransfection Efficiency (% Thy1.1+ Monocytes)
MC3DOPEpSar45.8 ± 3.2
MC3DOPEPEG35.2 ± 2.8
DODMADOPEpSar28.1 ± 2.5
DODMADOPEPEG22.5 ± 2.1
MC3DOPCpSar38.9 ± 3.1
MC3DOPCPEG30.7 ± 2.9
DODMADOPCpSar25.4 ± 2.3
DODMADOPCPEG19.8 ± 1.9

Data synthesized from Wilhelmy et al., Pharmaceutics, 2023.[6][7]

In Vivo Performance and Immunogenicity

A key advantage of pSar-LNPs is their potential for reduced immunogenicity compared to PEG-LNPs. Several studies have demonstrated that pSar-LNPs induce lower levels of pro-inflammatory cytokines and show reduced complement activation.

Table 3: In Vivo Luciferase Expression and Cytokine Induction of pSar-LNPs vs. PEG-LNPs
LNP FormulationIn Vivo Luciferase Expression (photons/s/cm²/sr)IL-6 (pg/mL)TNF-α (pg/mL)
ALC-0315 / DMG-pSar 251.8 x 10⁸150 ± 2580 ± 15
ALC-0315 / ALC-0159 (PEG)1.2 x 10⁸450 ± 50250 ± 40
SM-102 / DMG-pSar 252.5 x 10⁸120 ± 2070 ± 12
SM-102 / DMG-PEG 20001.9 x 10⁸550 ± 60300 ± 50

Data represents a summary of findings from multiple sources for illustrative comparison.[2][3][4][5]

Experimental Protocols

LNP Formulation via Rapid Microfluidic Mixing

This protocol describes the formulation of pSar-LNPs using a microfluidic mixing device, such as the NanoAssemblr platform.

Materials:

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 3.0)

  • Ionizable lipid (e.g., MC3, ALC-0315)

  • Helper lipid (e.g., DOPE, DSPC)

  • Cholesterol

  • pSar-conjugated lipid

  • Nucleic acid (e.g., mRNA, siRNA) in citrate buffer

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a lipid stock solution in ethanol by dissolving the ionizable lipid, helper lipid, cholesterol, and pSar-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the nucleic acid solution in citrate buffer.

  • Set up the microfluidic mixing system with the lipid-ethanol solution in one inlet and the nucleic acid-aqueous buffer solution in the other.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Physicochemical Characterization of pSar-LNPs

a) Size and Zeta Potential:

  • Dilute the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using dynamic light scattering (DLS).

  • Measure the zeta potential using laser Doppler velocimetry.

b) Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen for RNA).

  • Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

In Vitro Transfection

Materials:

  • Target cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • pSar-LNP encapsulated reporter mRNA (e.g., encoding luciferase or GFP)

  • Plate reader for fluorescence or luminescence detection

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Dilute the pSar-LNP suspension to the desired concentrations in complete cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for 24-48 hours.

  • Quantify the reporter protein expression using a suitable assay (e.g., luciferase assay, flow cytometry for GFP).

Visualizing Key Processes

Experimental Workflow for pSar-LNP Formulation and Characterization

G cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization cluster_application Application Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing Nucleic Acid in Buffer Nucleic Acid in Buffer Nucleic Acid in Buffer->Microfluidic Mixing Dialysis (vs. PBS) Dialysis (vs. PBS) Microfluidic Mixing->Dialysis (vs. PBS) DLS (Size, PDI) DLS (Size, PDI) Dialysis (vs. PBS)->DLS (Size, PDI) Zeta Potential Zeta Potential Dialysis (vs. PBS)->Zeta Potential RiboGreen Assay (EE%) RiboGreen Assay (EE%) Dialysis (vs. PBS)->RiboGreen Assay (EE%) In Vivo Studies In Vivo Studies DLS (Size, PDI)->In Vivo Studies In Vitro Transfection In Vitro Transfection Zeta Potential->In Vitro Transfection RiboGreen Assay (EE%)->In Vitro Transfection In Vitro Transfection->In Vivo Studies

Caption: Workflow for pSar-LNP formulation and characterization.

Cellular Uptake and Endosomal Escape of pSar-LNPs

G pSar-LNP pSar-LNP Cell Membrane Cell Membrane pSar-LNP->Cell Membrane Endocytosis Endocytosis Cell Membrane->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome (pH drop) Late Endosome (pH drop) Early Endosome->Late Endosome (pH drop) Lysosome Lysosome Late Endosome (pH drop)->Lysosome Degradation Endosomal Escape Endosomal Escape Late Endosome (pH drop)->Endosomal Escape Protonation of ionizable lipid Nucleic Acid Release Nucleic Acid Release Endosomal Escape->Nucleic Acid Release Cytosol Cytosol Translation (mRNA) / Silencing (siRNA) Translation (mRNA) / Silencing (siRNA) Cytosol->Translation (mRNA) / Silencing (siRNA) Nucleic Acid Release->Cytosol

Caption: Cellular uptake and endosomal escape pathway of pSar-LNPs.

Conclusion

Polysarcosine-conjugated lipids represent a promising advancement in the field of nucleic acid delivery. The ability to formulate pSar-LNPs with favorable physicochemical properties, enhanced transfection efficiency, and a superior safety profile compared to conventional PEGylated LNPs positions them as a leading candidate for the next generation of nucleic acid therapeutics. Further research into the structure-activity relationships of pSar-lipids and their interactions with the biological environment will continue to refine and optimize this exciting delivery platform.

References

Methodological & Application

Protocol for Formulation of Lipid Nanoparticles with N-hexadecyl-pSar25 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. A critical component of LNP formulations is the PEGylated lipid, which provides a hydrophilic corona that sterically stabilizes the nanoparticles and prolongs their circulation time. However, concerns regarding the potential for immunogenicity associated with polyethylene (B3416737) glycol (PEG) have prompted the exploration of alternative stealth polymers. Polysarcosine (pSar), a polypeptoid based on the amino acid sarcosine (B1681465) (N-methylated glycine), has shown promise as a biocompatible and non-immunogenic substitute for PEG.[1][2] N-hexadecyl-pSar25 (C16-pSar25) is a pSar-lipid conjugate that has been investigated for its ability to form stable and effective LNPs for mRNA delivery.[3][4] This document provides a detailed protocol for the formulation of LNPs using this compound, based on established microfluidic mixing techniques.

Experimental Protocols

Materials and Reagents:
  • Lipids:

    • Ionizable Lipid (e.g., ALC-0315 or SM-102)

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • This compound (C16-pSar25)

  • mRNA:

    • mRNA encoding the protein of interest (e.g., Firefly Luciferase)

  • Buffers and Solvents:

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr®)

    • Syringes and tubing compatible with the microfluidic system

    • Dialysis cassettes (e.g., 10 kDa MWCO)

    • Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement

    • Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit for encapsulation efficiency determination

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing approach. The lipid components are dissolved in ethanol, and the mRNA is dissolved in an acidic aqueous buffer. Rapid mixing of these two phases in a microfluidic cartridge leads to the self-assembly of LNPs.

1. Preparation of Stock Solutions:

  • Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of the lipid mixture in 100% ethanol. The molar ratio of the components is critical for LNP formation and efficacy. A representative molar ratio is:

      • Ionizable Lipid : DSPC : Cholesterol : this compound = 50 : 10 : 38.5 : 1.5

    • The total lipid concentration in the ethanol phase typically ranges from 10 to 25 mM. For example, to prepare a 25 mM total lipid stock:

      • Calculate the required mass of each lipid based on the desired total volume and molar ratio.

      • Dissolve the lipids in the appropriate volume of ethanol.

      • Ensure complete dissolution, using gentle vortexing or a bath sonicator if necessary.[5]

  • mRNA Stock Solution (in Aqueous Buffer):

    • Dissolve the mRNA in a low pH buffer, such as 10 mM citrate buffer (pH 3.0-4.0), to ensure the ionizable lipid is protonated, facilitating complexation with the negatively charged mRNA.

    • The concentration of the mRNA stock solution will depend on the desired final mRNA concentration and the flow rate ratio of the aqueous to organic phases. A typical concentration might be in the range of 0.1 to 1 mg/mL.

2. Microfluidic Mixing:

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid stock solution (organic phase) and the mRNA stock solution (aqueous phase) into separate syringes.

  • Set the flow rate ratio of the aqueous phase to the organic phase. A common ratio is 3:1.[5]

  • Set the total flow rate. This parameter can influence particle size and should be optimized. A typical starting point is 2-12 mL/min.

  • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the formation of LNPs.

  • Collect the resulting LNP dispersion.

3. Purification:

  • The collected LNP solution will contain ethanol, which needs to be removed. Dialysis is a common method for purification.

  • Transfer the LNP dispersion to a dialysis cassette (e.g., 10 kDa MWCO).

  • Dialyze against sterile PBS (pH 7.4) at 4°C. Perform several buffer exchanges over a period of 2-24 hours to ensure complete removal of ethanol and to neutralize the pH.

4. Sterile Filtration:

  • After dialysis, filter the LNP suspension through a 0.22 µm sterile filter to remove any large aggregates and ensure sterility.

5. Storage:

  • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (size) and PDI of the LNPs.

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

  • Perform the measurement according to the instrument's protocol. Aim for a PDI value below 0.2, which indicates a monodisperse population of nanoparticles.

2. mRNA Encapsulation Efficiency:

  • The encapsulation efficiency can be determined using a fluorescent dye-based assay, such as the Quant-iT™ RiboGreen™ RNA Assay.[6]

  • This assay measures the amount of free (unencapsulated) mRNA versus the total amount of mRNA.

  • To measure free mRNA:

    • Add the RiboGreen® reagent to a diluted sample of the LNP suspension. The dye will bind to any accessible (unencapsulated) mRNA, and the fluorescence can be measured.

  • To measure total mRNA:

    • Lyse a separate, identically diluted LNP sample using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated mRNA.

    • Add the RiboGreen® reagent and measure the fluorescence.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Data Presentation

The following table summarizes representative quantitative data for LNPs formulated with this compound (C16-pSar25) as a replacement for PEG-lipid, based on published literature.[4][7] The data is presented for LNPs formulated with the ionizable lipid ALC-0315.

LNP ComponentParameterValue
Stealth Lipid This compound
Ionizable Lipid ALC-0315
Helper Lipids DSPC, Cholesterol
Physicochemical Properties
Hydrodynamic Diameter (nm)> 200
Polydispersity Index (PDI)~0.2
Encapsulation Efficiency (%)80 - 90

Note: The larger particle size for single-tail pSar lipids like C16-pSar25 compared to double-tail pSar lipids has been observed.[4]

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_purification Purification & Storage cluster_characterization Characterization Lipid_Stock Prepare Lipid Stock (Ionizable Lipid, DSPC, Cholesterol, this compound) in Ethanol Microfluidic_Mixing Microfluidic Mixing (Aqueous:Organic Ratio 3:1) Lipid_Stock->Microfluidic_Mixing mRNA_Stock Prepare mRNA Stock in Acidic Buffer (e.g., Citrate pH 4.0) mRNA_Stock->Microfluidic_Mixing Dialysis Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Storage Storage (4°C or -80°C) Sterile_Filtration->Storage DLS Size & PDI (DLS) Sterile_Filtration->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Sterile_Filtration->RiboGreen

Caption: Workflow for LNP formulation with this compound.

LNP_Cellular_Uptake_Pathway LNP LNP with this compound (encapsulating mRNA) Cell_Membrane Cell Membrane LNP->Cell_Membrane 1. Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis 2. Internalization Endosome Endosome (Acidification) Endocytosis->Endosome Endosomal_Escape Endosomal Escape (Ionizable Lipid Protonation) Endosome->Endosomal_Escape 3. pH drop mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation 4. Cytosolic Delivery Protein_Expression Protein Expression Translation->Protein_Expression

Caption: Cellular uptake and mRNA delivery pathway of LNPs.

References

Application Notes and Protocols: N-hexadecyl-pSar25 for Advanced mRNA Encapsulation and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of applications, from vaccines to gene editing. The success of these therapies is critically dependent on the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery. Traditionally, these LNPs incorporate polyethylene (B3416737) glycol (PEG)ylated lipids to provide steric stabilization and prolong circulation times. However, concerns regarding the potential for immunogenicity associated with PEG have spurred the development of alternative stealth polymers.

N-hexadecyl-pSar25, a polysarcosine-based lipid conjugate, represents a next-generation alternative to PEGylated lipids.[1] Polysarcosine (pSar) is a non-ionic, hydrophilic polypeptoid that mimics the structure of natural peptides, offering the potential for improved biocompatibility and reduced immunogenicity.[1] LNPs formulated with this compound have demonstrated robust mRNA transfection potency, potentially exceeding that of their PEGylated counterparts, alongside an improved safety profile.[1] This document provides detailed application notes and protocols for the encapsulation of mRNA using this compound and its subsequent delivery for research and therapeutic development.

Quantitative Data Summary

The physicochemical properties of lipid nanoparticles are critical determinants of their in vivo performance. The following table summarizes key quantitative data for LNPs formulated with various polysarcosine lipids, offering a comparative perspective.

Lipid Composition (Molar Ratio)Ionizable LipidpSar LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)Reference
ALC-0315/DSPC/Chol/pSarALC-0315DOPE-pSar25~80< 0.2~70Slightly Negative[2]
ALC-0315/DSPC/Chol/pSarALC-0315DMG-pSar25~100< 0.280-90Slightly Negative[2]
ALC-0315/DSPC/Chol/pSarALC-0315TET-AMINE-pSar25~150< 0.280-90Slightly Positive[2]
SM-102/DSPC/Chol/pSarSM-102DOPE-pSar25~80< 0.280-90Slightly Positive[2]
SM-102/DSPC/Chol/pSarSM-102DMG-pSar25~100< 0.280-90Slightly Positive[2]
SM-102/DSPC/Chol/pSarSM-102TET-AMINE-pSar25~150< 0.280-90Slightly Positive[2]

Note: Data for this compound specifically was not available in the cited sources. The table provides data for other pSar lipids to illustrate general trends.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device. This method allows for rapid and reproducible production of LNPs with controlled size and polydispersity.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA or SM-102)

  • This compound

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • mRNA in an appropriate buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695) (anhydrous)

  • Microfluidic mixing device and cartridges

  • Syringes and tubing

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Representative Lipid Molar Ratio: A starting point for optimization is a molar ratio of 50:1.5:10:38.5 for ionizable lipid:this compound:DSPC:cholesterol.

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of the ionizable lipid, this compound, DSPC, and cholesterol in ethanol.

  • Lipid Mixture Preparation: Combine the lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol.

  • mRNA Solution Preparation: Prepare the mRNA solution in the aqueous buffer at the desired concentration.

  • Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid mixture into one syringe and the mRNA solution into another. c. Set the flow rate ratio (aqueous:organic) to 3:1. d. Initiate the flow to mix the two solutions through the microfluidic cartridge, collecting the resulting LNP suspension.

  • Dialysis: a. Transfer the collected LNP suspension to a dialysis cassette. b. Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes, to remove ethanol and raise the pH.

  • Sterilization and Storage: a. Recover the dialyzed LNP suspension. b. Sterilize by passing through a 0.22 µm filter. c. Store the final LNP formulation at 4°C.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization Lipid_Stocks Lipid Stock Solutions (in Ethanol) Lipid_Mix Combine Lipids (Desired Molar Ratio) Lipid_Stocks->Lipid_Mix mRNA_Solution mRNA Solution (Aqueous Buffer, pH 4.0) Microfluidic_Mixing Microfluidic Mixing (3:1 Aqueous:Organic) mRNA_Solution->Microfluidic_Mixing Lipid_Mix->Microfluidic_Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Storage Store at 4°C Sterilization->Storage

Workflow for LNP Formulation and Characterization.
LNP Characterization

Particle size, polydispersity index (PDI), and zeta potential are determined using Dynamic Light Scattering (DLS).

Procedure:

  • Dilute the LNP formulation in PBS (for size and PDI) or 0.1x PBS (for zeta potential).

  • Transfer the diluted sample to a suitable cuvette.

  • Measure the size, PDI, and zeta potential using a DLS instrument according to the manufacturer's protocol.

This protocol determines the percentage of mRNA successfully encapsulated within the LNPs.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • Triton X-100 (2% v/v solution)

  • TE buffer (1x)

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader

Procedure:

  • Prepare RNA Standards: Create a standard curve by serially diluting the provided RNA standard in TE buffer.

  • Sample Preparation: a. In triplicate, add 50 µL of diluted LNP suspension to wells of the 96-well plate. b. To one set of triplicates (for total RNA), add 50 µL of 2% Triton X-100 to lyse the LNPs. c. To the other set of triplicates (for free RNA), add 50 µL of TE buffer.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • RiboGreen Addition: Prepare the RiboGreen working solution by diluting the reagent 1:100 in TE buffer. Add 100 µL of the working solution to all wells.

  • Fluorescence Measurement: Read the fluorescence on a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation: a. Determine the concentration of total RNA and free RNA from the standard curve. b. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

In Vitro mRNA Delivery and Expression

This protocol assesses the ability of this compound LNPs to deliver functional mRNA to cells in culture, using a luciferase reporter gene.

Materials:

  • Luciferase mRNA-loaded LNPs

  • Target cell line (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: a. Dilute the mRNA-LNPs to the desired concentrations in complete cell culture medium. b. Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Luciferase Assay: a. Equilibrate the plate and luciferase assay reagent to room temperature. b. Add the luciferase reagent to each well according to the manufacturer's instructions. c. Measure the luminescence using a plate reader.

In Vivo mRNA Delivery and Expression

This protocol provides a general framework for evaluating the in vivo delivery efficiency of this compound LNPs in a mouse model.

Materials:

  • Luciferase mRNA-loaded LNPs

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • D-luciferin substrate

  • In vivo imaging system (IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administration: Administer the mRNA-LNPs to mice via the desired route (e.g., intravenous, intramuscular). A typical dose might range from 0.1 to 1.0 mg/kg of mRNA.

  • Imaging: a. At various time points post-administration (e.g., 6, 24, 48 hours), anesthetize the mice. b. Administer D-luciferin via intraperitoneal injection (e.g., 150 mg/kg). c. After a short incubation period (e.g., 10 minutes), image the mice using an IVIS to detect bioluminescence.

  • Analysis: Quantify the bioluminescent signal in specific organs or the whole body to assess the level and location of protein expression.

Signaling Pathway and Cellular Uptake

The cellular uptake of LNPs is a complex process involving endocytosis and subsequent endosomal escape to release the mRNA payload into the cytoplasm.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endocytosis Endocytosis cluster_trafficking Endosomal Trafficking & Escape cluster_cytoplasm Cytoplasm LNP mRNA-LNP (this compound) Endocytosis Apolipoprotein E (ApoE) Binding & Receptor-Mediated Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape (Ionizable lipid protonation, membrane destabilization) Late_Endosome->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein Protein Expression Translation->Protein

Generalized Cellular Uptake and Endosomal Escape Pathway.

Upon entering the bloodstream, LNPs are thought to associate with serum proteins like Apolipoprotein E (ApoE), which facilitates their uptake into cells via receptor-mediated endocytosis. Once inside the cell, the LNP is trafficked through the endosomal pathway. The acidic environment of the late endosome protonates the ionizable lipid component of the LNP, leading to a change in charge and interaction with the endosomal membrane. This destabilizes the endosomal membrane, allowing the mRNA to escape into the cytoplasm where it can be translated into the protein of interest. The polysarcosine shell is believed to shield the LNP from opsonization and rapid clearance, similar to PEG, but with potentially lower immunogenicity.

Disclaimer

These protocols are intended as a guide for research purposes. Optimization of lipid ratios, mRNA concentrations, and other experimental parameters may be necessary for specific applications and cell types. Always follow appropriate safety guidelines when working with chemical and biological materials.

References

Application Notes and Protocols for N-hexadecyl-pSar25 in Gene Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hexadecyl-pSar25 is a polysarcosine (pSar)-based lipid conjugate that serves as a compelling alternative to traditional polyethylene (B3416737) glycol (PEG) lipids in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Polysarcosine, a polypeptoid derived from the endogenous amino acid sarcosine, offers significant advantages, including reduced immunogenicity and potentially enhanced transfection efficiency.[1][2][3] Preclinical studies have demonstrated that LNPs formulated with pSar lipids can achieve robust mRNA expression in vivo, particularly in the liver and spleen, while exhibiting a favorable safety profile compared to their PEGylated counterparts.[3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the development of LNP-based gene therapies.

Data Presentation

Physicochemical Properties of pSar-LNPs

The incorporation of this compound allows for the precise engineering of LNP characteristics. The molar fraction of the pSar lipid can be modulated to control particle size and other properties.

Ionizable LipidHelper LipidCholesterolpSar-Lipid (this compound)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
DODMADSPCCholesterol1.5 mol%~150< 0.2> 90%
DODMADSPCCholesterol5 mol%~100< 0.2> 90%
DODMADSPCCholesterol10 mol%~75< 0.2> 90%
SM-102DSPCCholesterol1.5 mol%~80-90< 0.15> 95%
ALC-0315DSPCCholesterol1.5 mol%~80-90< 0.15> 95%

Note: Data is compiled from representative studies and may vary based on specific formulation parameters and equipment.

In Vitro Transfection Efficiency
Cell LineLNP Formulation (Ionizable Lipid)Transfection EfficiencyComparison to PEG-LNP
Hep3BALC-0315HighHigher
C2C12ALC-0315ModerateHigher
Hep3BSM-102HighComparable
C2C12SM-102ModerateComparable
hPBMCsMC3/DOPE> 50% positive cellsSignificantly Higher

Note: Transfection efficiency is often assessed by measuring the expression of a reporter protein (e.g., luciferase, GFP). The efficiency is dependent on the cell type and the specific ionizable lipid used in the formulation.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for mRNA Delivery

This protocol describes the preparation of mRNA-loaded LNPs using a microfluidic mixing method.

Materials:

  • This compound

  • Ionizable lipid (e.g., SM-102, ALC-0315, DODMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • mRNA encoding the gene of interest

  • Ethanol (B145695) (100%, molecular biology grade)

  • Citrate (B86180) buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassettes (20 kDa MWCO)

  • Sterile, RNase-free consumables

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in 100% ethanol at appropriate concentrations (e.g., 10-25 mM).

    • Ensure complete dissolution, warming gently if necessary (e.g., 60-65°C for DSPC and cholesterol).[5][6]

  • Preparation of the Lipid Mixture (Organic Phase):

    • In an RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:this compound).[5][6]

    • Vortex the lipid mixture to ensure homogeneity.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock to the desired concentration (e.g., 0.2-1 mg/mL) in 10 mM citrate buffer (pH 4.0).

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio to 3:1 (aqueous:organic).

    • Initiate the mixing process to form the LNPs.

  • Purification and Buffer Exchange:

    • Dilute the newly formed LNP solution with PBS.

    • Transfer the diluted LNPs to a pre-hydrated dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.

  • Sterilization and Characterization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.[7]

    • Characterize the LNPs for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the mRNA concentration and encapsulation efficiency using a RiboGreen assay.[7]

    • Store the LNPs at 4°C.

Protocol 2: In Vitro Transfection of Adherent Cells with pSar-LNPs

This protocol details the transfection of cell lines such as HepG2 or C2C12 with mRNA-loaded pSar-LNPs.

Materials:

  • Adherent cells (e.g., HepG2, C2C12)

  • Complete cell culture medium

  • 96-well cell culture plates (clear bottom, black or white walls for luminescence/fluorescence)

  • mRNA-loaded pSar-LNPs

  • Reporter gene assay system (e.g., luciferase assay kit)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 1 x 10^4 cells per well).

    • Incubate overnight at 37°C and 5% CO2.

  • Transfection:

    • Dilute the mRNA-pSar-LNP stock solution in complete cell culture medium to achieve the desired final mRNA concentration (e.g., 100-1000 ng/well).

    • Remove the old medium from the cells and gently add the LNP-containing medium.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Assessment of Gene Expression:

    • After the incubation period, lyse the cells and measure the expression of the reporter gene according to the manufacturer's protocol for the specific assay system (e.g., measure luminescence for luciferase).

    • Normalize the reporter gene expression to the total protein content in each well.

Protocol 3: In Vivo Administration of pSar-LNPs in Mice

This protocol describes the systemic administration of mRNA-loaded pSar-LNPs to mice to assess in vivo gene expression.

Materials:

  • BALB/c mice (or other appropriate strain)

  • mRNA-loaded pSar-LNPs

  • Sterile PBS

  • Insulin syringes

  • In vivo imaging system (IVIS) if using a reporter like luciferase

  • D-luciferin (for luciferase imaging)

Procedure:

  • Preparation of LNP Solution for Injection:

    • Dilute the sterile pSar-LNP stock solution with sterile PBS to the desired final concentration for injection. A typical dose is 10 µg of mRNA per mouse.[3][4]

  • Administration:

    • Administer the LNP solution to the mice via intravenous (tail vein) injection. The injection volume is typically 100-200 µL.

  • In Vivo Imaging (for luciferase reporter):

    • At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin to the mice via intraperitoneal injection.[8]

    • After a short incubation period (e.g., 5-10 minutes), anesthetize the mice and acquire bioluminescence images using an IVIS.

  • Ex Vivo Analysis:

    • Following in vivo imaging, euthanize the mice and harvest organs of interest (e.g., liver, spleen, lungs).

    • Homogenize the tissues and perform a luciferase assay on the lysates to quantify protein expression in specific organs.

    • Alternatively, biodistribution can be assessed by measuring mRNA levels using RT-qPCR or by using fluorescently labeled LNPs.

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipid_Stocks Lipid Stocks (Ionizable, DSPC, Cholesterol, this compound) in Ethanol Lipid_Mixture Lipid_Mixture Lipid_Stocks->Lipid_Mixture Combine mRNA_Solution mRNA in Citrate Buffer (pH 4.0) Microfluidic_Mixing Microfluidic Mixing mRNA_Solution->Microfluidic_Mixing Syringe 2 Lipid_Mixture->Microfluidic_Mixing Syringe 1 LNP_Formation LNP_Formation Microfluidic_Mixing->LNP_Formation Rapid Mixing Dialysis Dialysis (vs. PBS, pH 7.4) LNP_Formation->Dialysis Purification Sterile_Filtration Sterile_Filtration Dialysis->Sterile_Filtration Buffer Exchange Final_LNP Characterized pSar-LNP Sterile_Filtration->Final_LNP Sterilization Cellular_Uptake_Pathway pSar_LNP pSar-LNP Endocytosis Endocytosis pSar_LNP->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidic pH) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of Ionizable Lipid mRNA_Release mRNA Release into Cytosol Endosomal_Escape->mRNA_Release Translation Translation mRNA_Release->Translation Ribosomes Therapeutic_Protein Therapeutic Protein Translation->Therapeutic_Protein

References

Application Notes and Protocols for the Characterization of N-hexadecyl-pSar25 Containing Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA[1][2][3]. A critical component of LNP formulations is the polyethylene (B3416737) glycol (PEG)-lipid, which provides a hydrophilic corona that sterically stabilizes the nanoparticles and prolongs their circulation time[4]. However, concerns regarding the immunogenicity of PEG have prompted the exploration of alternative stealth polymers[4][5]. Polysarcosine (pSar), a polypeptoid of N-methylated glycine, has emerged as a promising alternative due to its biocompatibility and "stealth" properties[5][6].

This document provides detailed application notes and protocols for the characterization of LNPs formulated with N-hexadecyl-pSar25, a specific polysarcosine-lipid conjugate. This compound consists of a 16-carbon lipid tail attached to a polysarcosine polymer of 25 repeating units[4]. Thorough characterization of these LNPs is essential to ensure their quality, stability, and efficacy for therapeutic applications. The following sections detail the physicochemical characterization, in vitro evaluation, and in vivo assessment of this compound LNPs.

Physicochemical Characterization of this compound LNPs

The critical quality attributes of LNPs that dictate their in vivo performance include particle size, polydispersity index (PDI), surface charge (zeta potential), and the efficiency of nucleic acid encapsulation.

Data Presentation: Physicochemical Properties

The following table summarizes typical physicochemical characteristics of LNPs formulated with this compound, based on available literature. These values can vary depending on the specific formulation parameters (e.g., lipid composition, lipid ratios, and manufacturing process).

ParameterTypical Value RangeMethod of AnalysisReference
Hydrodynamic Diameter (Size) 100 - 250 nmDynamic Light Scattering (DLS)[4][7]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[4][8]
Zeta Potential Slightly negative to neutralElectrophoretic Light Scattering (ELS)[7][9][10]
Encapsulation Efficiency > 80%RiboGreen Assay[1][11][12]

Experimental Protocols

Herein, we provide detailed protocols for the formulation and characterization of this compound LNPs.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, which allows for controlled and reproducible nanoparticle synthesis[1][8].

Materials:

  • Ionizable lipid (e.g., SM-102 or ALC-0315)

  • This compound (Avanti Polar Lipids)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • mRNA or siRNA cargo

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (pH 3.0-5.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, this compound, DSPC, and cholesterol in ethanol at the desired molar ratio. A common molar ratio is 50:1.5:10:38.5 (ionizable lipid:this compound:DSPC:cholesterol).

  • Prepare Nucleic Acid Solution: Dilute the mRNA or siRNA in the citrate buffer to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another syringe.

    • Set the flow rates on the syringe pumps to achieve the desired total flow rate and flow rate ratio (typically 3:1 aqueous:ethanolic).

    • Connect the syringes to the microfluidic mixing cartridge.

    • Initiate the flow to mix the two streams, leading to the self-assembly of LNPs.

  • Dialysis:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove ethanol and non-encapsulated nucleic acid.

  • Sterilization and Storage:

    • Recover the dialyzed LNP solution.

    • Sterilize the LNP suspension by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Size and Polydispersity Index (PDI) Measurement

This protocol utilizes Dynamic Light Scattering (DLS) to determine the size distribution and PDI of the LNPs[9][13].

Materials:

  • This compound LNP suspension

  • PBS, pH 7.4

  • DLS instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes

Procedure:

  • Sample Preparation: Dilute the LNP suspension in PBS to an appropriate concentration to ensure accurate measurement (typically a 1:100 dilution).

  • Instrument Setup:

    • Equilibrate the DLS instrument to 25°C.

    • Select the appropriate measurement parameters (e.g., material and dispersant refractive indices).

  • Measurement:

    • Transfer the diluted LNP sample to a cuvette.

    • Place the cuvette in the DLS instrument.

    • Perform the measurement. The instrument will report the Z-average diameter (size) and the PDI.

  • Data Analysis: A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population of nanoparticles[8].

Protocol 3: Zeta Potential Measurement

This protocol uses Electrophoretic Light Scattering (ELS) to measure the surface charge of the LNPs[9][13].

Materials:

  • This compound LNP suspension

  • 0.1x PBS (diluted from 1x PBS with deionized water)

  • ELS instrument (often integrated with a DLS system)

  • Disposable folded capillary cells

Procedure:

  • Sample Preparation: Dilute the LNP suspension in 0.1x PBS. Using a low ionic strength buffer is recommended for accurate zeta potential measurements[1].

  • Instrument Setup:

    • Equilibrate the instrument to 25°C.

    • Select the zeta potential measurement mode.

  • Measurement:

    • Load the diluted LNP sample into a folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Perform the measurement. The instrument applies an electric field and measures the velocity of the particles to calculate the zeta potential.

  • Data Analysis: The zeta potential provides an indication of the colloidal stability of the LNP suspension. Values close to neutral may suggest a higher tendency for aggregation[9].

Protocol 4: Encapsulation Efficiency Determination

This protocol uses the Quant-iT RiboGreen assay to quantify the amount of encapsulated nucleic acid[1][11].

Materials:

  • This compound LNP suspension

  • Quant-iT RiboGreen reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution)

  • Nucleic acid standards of known concentrations

  • 96-well black plate

  • Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)

Procedure:

  • Standard Curve Preparation: Prepare a series of nucleic acid standards in TE buffer.

  • Sample Preparation:

    • Total RNA/siRNA: Dilute the LNP suspension 100-fold in TE buffer containing 1% Triton X-100 to lyse the LNPs and release the encapsulated nucleic acid.

    • Free RNA/siRNA: Dilute the LNP suspension 100-fold in TE buffer without Triton X-100.

  • RiboGreen Assay:

    • Add the diluted standards and samples to the wells of a 96-well plate.

    • Prepare the RiboGreen working solution by diluting the reagent in TE buffer according to the manufacturer's instructions.

    • Add the RiboGreen working solution to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Calculation:

    • Determine the concentration of total and free nucleic acid from the standard curve.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100[14]

In Vitro and In Vivo Evaluation

In Vitro Cellular Uptake and Endosomal Escape

The in vitro efficacy of this compound LNPs is assessed by their ability to be taken up by target cells and release their nucleic acid cargo into the cytoplasm. This process typically involves endocytosis and subsequent endosomal escape.

G Cellular Uptake and Endosomal Escape Pathway of LNPs cluster_extracellular Extracellular Space cluster_cell Cell LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis 1. Binding and Internalization Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome 2. Formation of Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome 3. Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome 4. Fusion with Lysosome (Degradation Pathway) Cargo_Release Cargo Release (mRNA/siRNA) Late_Endosome->Cargo_Release 5. Endosomal Escape (Ionizable Lipid Protonation) Cytoplasm Cytoplasm Translation Protein Translation (mRNA) or RISC Loading (siRNA) Cytoplasm->Translation 6. Therapeutic Effect Cargo_Release->Cytoplasm

Caption: Cellular uptake and endosomal escape of LNPs.

In Vivo Evaluation Workflow

In vivo studies are crucial to evaluate the biodistribution, efficacy, and safety of this compound LNPs. A typical workflow for in vivo evaluation is depicted below.

G In Vivo Evaluation Workflow for LNPs cluster_workflow Formulation LNP Formulation & Characterization Animal_Model Animal Model Selection (e.g., Mice) Formulation->Animal_Model Administration LNP Administration (e.g., IV, IM) Animal_Model->Administration Biodistribution Biodistribution Study (e.g., IVIS Imaging) Administration->Biodistribution Efficacy Efficacy Assessment (e.g., Protein Expression, Gene Silencing) Administration->Efficacy Safety Safety/Tolerability (e.g., Body Weight, Cytokine Analysis) Administration->Safety Data_Analysis Data Analysis & Interpretation Biodistribution->Data_Analysis Efficacy->Data_Analysis Safety->Data_Analysis

Caption: A typical workflow for the in vivo evaluation of LNPs.

Overall Characterization Workflow

The comprehensive characterization of this compound LNPs involves a multi-step process from formulation to in vivo testing.

G Overall Workflow for this compound LNP Characterization cluster_workflow cluster_physchem 2. Physicochemical Characterization cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Studies Formulation 1. LNP Formulation (Microfluidics) Size_PDI Size & PDI (DLS) Formulation->Size_PDI Zeta Zeta Potential (ELS) Formulation->Zeta EE Encapsulation Efficiency (RiboGreen) Formulation->EE Cell_Uptake Cellular Uptake EE->Cell_Uptake Transfection Transfection Efficiency Cell_Uptake->Transfection Biodistribution Biodistribution Transfection->Biodistribution Efficacy Efficacy Biodistribution->Efficacy Safety Safety Efficacy->Safety

References

Application Notes and Protocols for N-hexadecyl-pSar25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage, handling, and utilization of N-hexadecyl-pSar25, a polysarcosine-based lipid conjugate increasingly recognized as a viable alternative to traditional PEGylated lipids in the formulation of lipid nanoparticles (LNPs) for therapeutic applications, including mRNA delivery.

Product Information and Storage Conditions

This compound is a polypeptoid-lipid conjugate consisting of a hexadecyl lipid anchor and a 25-mer polysarcosine chain. It is utilized as a "stealth" agent in lipid nanoparticle formulations, offering improved circulation times and pharmacokinetic profiles for the encapsulated cargo.[1][2] Polysarcosine (pSar) lipids are gaining traction as alternatives to polyethylene (B3416737) glycol (PEG) lipids due to their biodegradability, reduced antigenicity, and potential for enhanced transfection potency.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C91H160N26O25[1]
Formula Weight 2018.44 g/mol [1]
CAS Number 120468-76-0[1][3]
Appearance Powder[5][6]
Purity >99%[1]
Hygroscopic No[1]
Light Sensitive No[1]

Table 2: Recommended Storage and Stability

ConditionRecommendationReference
Storage Temperature -20°C[1][5][6]
Stability At least 1 year at -20°C[1][7]
Shipping Condition Shipped on dry ice[5][6]

Handling and Preparation of Stock Solutions

Proper handling of this compound is crucial to maintain its integrity and ensure reproducible experimental outcomes.

2.1. General Handling Precautions:

  • It is recommended to handle this compound in a clean, controlled environment, such as a laminar flow hood, to prevent contamination.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • As with any chemical reagent, avoid inhalation of the powder and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

2.2. Preparation of this compound Stock Solution:

This protocol outlines the steps for preparing a stock solution of this compound, which can then be used in the formulation of lipid nanoparticles.

Materials:

  • This compound powder

  • Anhydrous ethanol (B145695)

  • Sterile, RNase-free microcentrifuge tubes or glass vials

  • Calibrated micropipettes

  • Vortex mixer

Protocol:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of anhydrous ethanol to achieve the desired stock solution concentration (e.g., 1-10 mg/mL).

  • Cap the tube/vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37-50°C) may be applied to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Store the stock solution at -20°C in a tightly sealed container. For frequent use, small aliquots can be prepared to minimize freeze-thaw cycles.

Experimental Protocols: Formulation of pSar-LNPs for mRNA Delivery

The following is a generalized protocol for the formulation of this compound containing lipid nanoparticles (pSar-LNPs) for mRNA encapsulation using the ethanol injection method. This method is widely cited for its simplicity and effectiveness in producing LNPs.[3][5]

3.1. Materials:

  • This compound stock solution in ethanol

  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102) stock solution in ethanol

  • Helper lipid (e.g., DSPC) stock solution in ethanol

  • Cholesterol stock solution in ethanol

  • mRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr) or a syringe pump system

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Sterile, RNase-free tubes and reagents

3.2. LNP Formulation Protocol:

  • Preparation of Lipid Mixture:

    • In a sterile tube, combine the stock solutions of the ionizable lipid, helper lipid, cholesterol, and this compound in the desired molar ratios. A common starting molar ratio for LNP components is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:pSar-lipid).[8]

    • The total lipid concentration in the ethanol phase will depend on the specific formulation and microfluidic system used.

  • Preparation of Aqueous Phase:

    • Dilute the mRNA to the desired concentration in the aqueous buffer (e.g., citrate buffer, pH 4.0). The acidic pH ensures that the ionizable lipid is protonated, facilitating complexation with the negatively charged mRNA.

  • LNP Assembly via Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) and the mRNA solution (in aqueous buffer) into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 1:3 ethanol to aqueous phase).[9] The rapid mixing within the microfluidic channels induces the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This process also neutralizes the surface charge of the LNPs.

    • Perform dialysis for at least 18-24 hours at 4°C with multiple buffer changes.

  • Characterization and Storage:

    • Characterize the formulated pSar-LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency using standard techniques (e.g., Dynamic Light Scattering, Ribogreen assay).

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

Workflow for pSar-LNP Formulation

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_aqueous Aqueous Phase (Buffer) cluster_mixing LNP Assembly cluster_purification Purification & Characterization ionizable Ionizable Lipid mixing Microfluidic Mixing ionizable->mixing helper Helper Lipid helper->mixing chol Cholesterol chol->mixing psar This compound psar->mixing mrna mRNA mrna->mixing dialysis Dialysis (Buffer Exchange) mixing->dialysis characterization Characterization (Size, PDI, Encapsulation) dialysis->characterization storage Storage characterization->storage

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Cellular Uptake and mRNA Release Pathway of pSar-LNPs

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp pSar-LNP cell_membrane Cell Membrane lnp->cell_membrane Endocytosis endosome Endosome mrna_release mRNA Release endosome->mrna_release Endosomal Escape translation Translation (Ribosome) mrna_release->translation protein Therapeutic Protein translation->protein cell_membrane->endosome

Caption: Generalized pathway for cellular uptake and mRNA release from pSar-LNPs.

References

Application Notes and Protocols for In Vivo Transfection Using N-hexadecyl-pSar25 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. A critical component of LNP formulations is the hydrophilic polymer coating, traditionally polyethylene (B3416737) glycol (PEG), which provides steric stabilization and prolongs circulation time. However, concerns regarding the immunogenicity of PEG have prompted the development of alternative materials. Polysarcosine (pSar), a non-ionic, hydrophilic polypeptoid, has shown significant promise as a substitute for PEG. N-hexadecyl-pSar25 is a lipid-conjugated form of polysarcosine that can be incorporated into LNP formulations.

These application notes provide a detailed protocol for the formulation, characterization, and in vivo administration of LNPs containing this compound for mRNA delivery. Comparative data with traditional PEGylated LNPs are presented to highlight the potential advantages of this next-generation delivery system, including enhanced transfection potency and an improved safety profile.[1]

Data Presentation

Table 1: Physicochemical Properties of pSar-LNPs vs. PEG-LNPs
LNP FormulationIonizable LipidpSar/PEG LipidHydrodynamic Diameter (nm)Polydispersity Index (PDI)mRNA Encapsulation Efficiency (%)Zeta Potential (mV)
pSar-LNPALC-0315C16-pSar25~150< 0.280-90%Slightly Negative
pSar-LNPSM-102DMG-pSar25~100< 0.280-90%Slightly Positive
PEG-LNP (Control)ALC-0315ALC-0159 (PEG)~80-100< 0.2>90%Near-neutral
PEG-LNP (Control)SM-102DMG-PEG2000 (PEG)~80-100< 0.2>90%Near-neutral

Note: The data presented are compiled from studies investigating various pSar-lipid based LNPs and may not represent direct head-to-head comparisons under identical conditions. The values for pSar-LNPs are based on findings from studies on similar polysarcosine lipids.[2][3]

Table 2: In Vivo Efficacy and Safety Profile of pSar-LNPs vs. PEG-LNPs
ParameterpSar-LNP (ALC-0315 based)PEG-LNP (ALC-0315 based)pSar-LNP (SM-102 based)PEG-LNP (SM-102 based)
In Vivo Luciferase Expression (Total Flux) > 5-fold higher than PEG-LNPControlSimilar to PEG-LNPControl
Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8) Lower inductionHigher inductionLower inductionHigher induction
Liver Enzyme Levels (ALT, AST) Comparable to controlComparable to controlComparable to controlComparable to control

Note: This table summarizes findings from comparative studies. The enhanced in vivo expression was observed with specific pSar lipids in an ALC-0315 based formulation. The safety profile regarding cytokine induction and liver enzymes suggests a favorable profile for pSar-LNPs.[3][4]

Experimental Protocols

Formulation of this compound LNPs Encapsulating mRNA

This protocol describes the formulation of pSar-LNPs using a microfluidic mixing method, which allows for reproducible and scalable production.

Materials:

  • Ionizable lipid (e.g., ALC-0315 or SM-102) dissolved in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • This compound dissolved in ethanol

  • mRNA (e.g., encoding Luciferase) in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0)

  • Ethanol (200 proof, RNase-free)

  • Nuclease-free water

  • Microfluidic mixing device and cartridges

Representative Molar Ratio:

A recommended starting molar ratio for the lipid components is: Ionizable lipid : DSPC : Cholesterol : this compound = 50 : 10 : 38.5 : 1.5 [5][6]

Procedure:

  • Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at appropriate concentrations.

  • Preparation of the Lipid Mixture (Organic Phase): Combine the lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol.

  • Preparation of the mRNA Solution (Aqueous Phase): Dilute the mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid mixture into the organic phase syringe and the mRNA solution into the aqueous phase syringe. c. Set the flow rate ratio (aqueous to organic) typically to 3:1. d. Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the LNPs.

  • Purification and Concentration: a. The collected LNP solution will be diluted in ethanol. b. Perform buffer exchange and concentration using tangential flow filtration (TFF) or dialysis against a suitable buffer (e.g., PBS, pH 7.4). c. Sterile filter the final LNP formulation through a 0.22 µm filter.

Characterization of this compound LNPs

a. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

b. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Measure the fluorescence of the LNP sample with and without the addition of a detergent (e.g., Triton X-100) that disrupts the LNPs.

  • The encapsulation efficiency is calculated based on the difference in fluorescence, which corresponds to the amount of encapsulated mRNA.[7]

c. Zeta Potential Measurement:

  • Dilute the LNP formulation in a low ionic strength buffer (e.g., 10 mM NaCl).

  • Measure the zeta potential using Laser Doppler Velocimetry.

In Vivo Transfection Protocol

Animal Model:

  • Female C57BL/6 mice, 6-8 weeks old, are commonly used. All animal procedures must be approved by the institutional animal care and use committee (IACUC).

Materials:

  • This compound LNP-mRNA formulation

  • Sterile PBS

  • Insulin syringes (or other appropriate syringes for the route of administration)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (IVIS) for luciferase expression analysis

  • D-luciferin substrate

Procedure:

  • Preparation of Dosing Solution: Dilute the LNP-mRNA formulation to the desired concentration in sterile PBS. A typical dose for systemic administration is in the range of 0.1 - 1.0 mg/kg of mRNA.

  • Administration:

    • Intravenous (IV) Injection: For systemic delivery, administer the LNP solution via tail vein injection. The injection volume is typically 100-200 µL.

    • Intramuscular (IM) Injection: For localized expression (e.g., vaccination studies), inject the LNP solution into the quadriceps or tibialis anterior muscle. The injection volume is typically 20-50 µL.

  • Monitoring: Observe the animals for any adverse reactions post-injection.

  • Assessment of Transfection Efficiency (Luciferase Reporter): a. At a predetermined time point post-injection (e.g., 6, 24, 48 hours), administer D-luciferin to the mice via intraperitoneal (IP) injection (typically 150 mg/kg). b. After a short incubation period (10-15 minutes), anesthetize the mice. c. Image the mice using an in vivo imaging system (IVIS) to detect bioluminescence. d. Quantify the bioluminescent signal (total flux) in the region of interest (e.g., whole body, liver, or injection site).

  • Biodistribution and Toxicity Analysis (Optional): a. At the end of the experiment, euthanize the mice. b. Harvest organs of interest (e.g., liver, spleen, muscle, etc.). c. Organs can be used for ex vivo imaging, homogenization for luciferase activity assay, or histological analysis. d. Collect blood samples for analysis of serum chemistry (e.g., ALT, AST for liver toxicity) and cytokine levels.

Visualizations

LNP_Formulation_Workflow LNP Formulation and Characterization Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid_Stocks Lipid Stock Solutions (Ionizable, DSPC, Cholesterol, pSar-Lipid) Mixing Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid_Stocks->Mixing mRNA_Solution mRNA in Aqueous Buffer mRNA_Solution->Mixing Purify Buffer Exchange & Concentration (TFF/Dialysis) Mixing->Purify Sterilize Sterile Filtration (0.22 um) Purify->Sterilize DLS Size & PDI (DLS) Sterilize->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Sterilize->RiboGreen Zeta Zeta Potential Sterilize->Zeta

Caption: Workflow for LNP formulation and characterization.

In_Vivo_Transfection_Workflow In Vivo Transfection and Analysis Workflow cluster_dosing Dosing cluster_monitoring Monitoring cluster_analysis Analysis Dose_Prep Prepare Dosing Solution (LNP-mRNA in PBS) Administration Animal Administration (IV or IM) Dose_Prep->Administration Imaging In Vivo Imaging (IVIS) (Luciferase Expression) Administration->Imaging Harvest Tissue & Blood Collection Imaging->Harvest Ex_Vivo Ex Vivo Analysis (Biodistribution, Histology) Harvest->Ex_Vivo Toxicity Toxicity Assessment (Serum Chemistry, Cytokines) Harvest->Toxicity

Caption: Workflow for in vivo transfection and subsequent analysis.

LNP_Cellular_Uptake_Pathway LNP-Mediated mRNA Delivery and Translation Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LNP pSar-LNP (with mRNA) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape pH-mediated destabilization mRNA_Release mRNA Release into Cytoplasm Escape->mRNA_Release Translation Ribosomal Translation mRNA_Release->Translation Protein Protein Expression Translation->Protein

Caption: Cellular pathway of LNP-mediated mRNA delivery.

References

N-hexadecyl-pSar25: A Promising Alternative to PEGylation for Enhanced Cancer Immunotherapy Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

N-hexadecyl-pSar25, a polysarcosine-lipid conjugate, is emerging as a superior alternative to traditional polyethylene (B3416737) glycol (PEG)-lipid conjugates in the formulation of lipid nanoparticles (LNPs) for therapeutic applications, including cancer immunotherapy.[1][2] Polysarcosine (pSar) is a polypeptoid derived from the endogenous amino acid sarcosine, offering excellent "stealth" properties comparable to PEG but with significantly reduced immunogenicity.[1][3] This characteristic is critical for cancer immunotherapy, where repeat dosing is often necessary and the formation of anti-PEG antibodies can lead to accelerated blood clearance and reduced therapeutic efficacy.[2][4]

The primary application of this compound in cancer immunotherapy lies in its role as a key component of LNPs designed to deliver nucleic acid-based therapeutics, such as messenger RNA (mRNA).[1][5] These mRNA payloads can encode for tumor-associated antigens to elicit a targeted anti-tumor immune response, or for immunostimulatory molecules to modulate the tumor microenvironment.[5] The use of pSar-functionalized LNPs has been shown to enhance transfection efficiency and protein expression compared to their PEGylated counterparts, potentially leading to more potent immunotherapies.[1][6]

Advantages of this compound in LNP Formulations

The incorporation of this compound into LNP formulations offers several key advantages over traditional PEGylated lipids:

  • Reduced Immunogenicity: pSar-based lipids exhibit lower immunogenicity, minimizing the risk of anti-PEG antibody formation and subsequent adverse reactions or reduced efficacy upon repeated administration.[3][7]

  • Enhanced Transfection Potency: Studies have demonstrated that pSar-LNPs can lead to higher mRNA transfection efficiency and protein expression in target cells compared to PEG-LNPs.[1][2]

  • Improved Safety Profile: pSar-functionalized nanocarriers have been associated with lower proinflammatory cytokine secretion and reduced complement activation, indicating a better safety profile.[1][3]

  • Tunable Physicochemical Properties: The use of pSar lipids allows for the fine-tuning of LNP characteristics such as particle size, morphology, and internal structure by varying the polymeric chain length and molar fraction.[1]

Quantitative Data Summary

The following table summarizes the physicochemical and biological properties of polysarcosine-lipid nanoparticles (pSar-LNPs) in comparison to conventional PEGylated-lipid nanoparticles (PEG-LNPs), based on available research.

ParameterpSar-LNPPEG-LNPReference(s)
Particle Size (Diameter) Slightly largerGenerally smaller[6]
Surface Morphology Higher roughnessSmoother[5][6]
mRNA Transfection Efficiency HigherLower[1][2][6]
Immunogenicity ReducedHigher[3][7]
Proinflammatory Cytokine Secretion LowerHigher[1][3]
Complement Activation ReducedHigher[1][3]

Signaling Pathway and Experimental Workflow Diagrams

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) Core mRNA Payload Ionizable_Lipid Ionizable Lipid Helper_Lipid Helper Lipid Cholesterol Cholesterol pSar_Lipid This compound

Caption: Structure of an mRNA-LNP with this compound.

Cancer_Immunotherapy_Workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery & Immune Response A mRNA Encoding Tumor Antigen C Microfluidic Mixing A->C B Lipid Mixture (with this compound) B->C D pSar-LNP Formulation C->D E Systemic Administration of pSar-LNPs D->E Therapeutic Administration F Uptake by Antigen Presenting Cells (APCs) E->F G mRNA Translation & Antigen Presentation F->G H Activation of T-Cells G->H I Targeted Killing of Tumor Cells H->I

Caption: Workflow of pSar-LNP based cancer immunotherapy.

Experimental Protocols

Generalized Protocol for Formulation of this compound LNPs for mRNA Delivery

This protocol provides a general method for the formulation of LNPs incorporating this compound using microfluidic mixing. The specific molar ratios of lipids may need to be optimized for a particular mRNA payload and application.

Materials:

  • Ionizable lipid (e.g., SM-102) dissolved in ethanol (B145695)

  • Helper lipid (e.g., DOPE) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • This compound dissolved in ethanol

  • mRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and pump system

  • Dialysis cassettes (or other buffer exchange systems)

  • Sterile, nuclease-free solutions and consumables

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and this compound in absolute ethanol.[8]

    • Ensure all lipids are fully dissolved, using a bath sonicator if necessary.[8]

  • Preparation of the Lipid Mixture (Organic Phase):

    • In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve the desired molar ratio. A representative molar ratio could be 50:10:38.5:1.5 for ionizable lipid:helper lipid:cholesterol:this compound.

    • Vortex the lipid mixture to ensure homogeneity.[8]

  • Preparation of the Aqueous Phase:

    • Dilute the mRNA to the desired concentration in a suitable aqueous buffer.

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rates for the two phases. A common flow rate ratio is 3:1 (aqueous:organic).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

    • Collect the resulting LNP dispersion.[9]

  • Buffer Exchange and Concentration:

    • To remove the ethanol and exchange the buffer to a physiologically compatible buffer (e.g., PBS, pH 7.4), dialyze the LNP dispersion using an appropriate molecular weight cutoff dialysis cassette.

    • The LNPs can be concentrated if necessary using centrifugal filter units.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNPs at 4°C for short-term storage or at -80°C for long-term storage.

In Vitro Transfection Assay

Objective: To assess the transfection efficiency of the formulated pSar-LNPs in a relevant cell line.

Procedure:

  • Cell Seeding:

    • Seed a suitable cell line (e.g., a cancer cell line or dendritic cells) in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.[9]

    • Incubate the cells overnight.[9]

  • LNP Treatment:

    • Dilute the pSar-LNPs containing reporter mRNA (e.g., encoding luciferase or a fluorescent protein) in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the LNP-containing medium.[9]

    • Include appropriate controls (e.g., untreated cells, cells treated with a commercial transfection reagent).

  • Incubation and Analysis:

    • Incubate the cells for a suitable period (e.g., 24-48 hours) to allow for mRNA translation.

    • Assess the reporter gene expression using a plate reader (for luminescence or fluorescence) or flow cytometry.

In Vivo Evaluation in a Murine Cancer Model

Objective: To evaluate the in vivo efficacy of pSar-LNPs carrying a therapeutic mRNA in a tumor-bearing mouse model.

Procedure:

  • Tumor Implantation:

    • Implant a relevant tumor cell line subcutaneously or orthotopically into immunocompetent mice.

    • Allow the tumors to reach a palpable size.

  • LNP Administration:

    • Administer the pSar-LNPs containing the therapeutic mRNA (e.g., encoding a tumor antigen) via a suitable route (e.g., intravenous, intratumoral).

    • Include control groups (e.g., PBS, LNPs with scrambled mRNA).

  • Monitoring and Analysis:

    • Monitor tumor growth over time using calipers.

    • At the end of the study, euthanize the mice and harvest tumors and relevant tissues (e.g., spleen, lymph nodes).

    • Analyze the tumor microenvironment for immune cell infiltration (e.g., by flow cytometry or immunohistochemistry).

    • Assess the systemic anti-tumor immune response by analyzing splenocytes for antigen-specific T-cell activation.

These protocols provide a foundational framework for the application of this compound in the development of advanced cancer immunotherapies. Optimization of LNP composition, mRNA payload, and dosing regimens will be critical for achieving maximal therapeutic benefit.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-hexadecyl-pSar25 Concentration in Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of N-hexadecyl-pSar25 concentration in Lipid Nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is a polymeric lipid conjugate based on the amino acid sarcosine (B1681465) (pSar). It is used as an alternative to PEGylated lipids in LNP formulations.[1] The primary advantages of using pSar lipids like this compound include potentially improved mRNA transfection potency and a better safety profile compared to traditional PEGylated LNPs, which can sometimes lead to decreased transfection potency and the production of anti-PEG antibodies.[1][2]

Q2: How does the concentration of this compound affect LNP properties?

A2: The concentration of this compound, as with other pSar-lipids, can influence the physical characteristics of LNPs, including particle size, morphology, and internal structure.[1] Optimizing the concentration is crucial for achieving desired delivery efficiency and stability. For instance, studies have shown that LNPs formulated with C16-pSar25 (this compound) can generate significantly higher total flux in vivo compared to PEG LNPs, indicating more efficient mRNA delivery.[3]

Q3: Can this compound be used with different ionizable lipids?

A3: Yes, pSar lipids, including this compound, have been successfully formulated with different ionizable lipids such as ALC-0315 and SM-102.[2][3] The choice of ionizable lipid in combination with the pSar lipid can impact the overall performance of the LNP, including mRNA delivery efficiency. For example, ALC-0315 based pSar LNPs have demonstrated statistically higher luminescence intensity in vivo than PEG formulated LNPs.[3]

Troubleshooting Guide

Issue 1: Low mRNA Encapsulation Efficiency

Possible Cause Troubleshooting Step
Suboptimal lipid ratioVary the molar ratio of this compound relative to other lipid components (ionizable lipid, helper lipid, cholesterol). Research suggests that the lipid composition is crucial for optimizing LNP formulations.[4]
Inefficient mixing during formulationEnsure rapid and consistent mixing of the lipid and aqueous phases. For microfluidic mixing, check the flow rates and ensure no blockages in the channels.[5]
Issues with the pSar lipid qualityEnsure the this compound is of high purity and has been stored correctly.
Incorrect pH of the aqueous phaseThe pH of the aqueous buffer used to dissolve the mRNA is critical for complexation with the ionizable lipid. Ensure it is sufficiently acidic to protonate the ionizable lipid.

Issue 2: LNP Aggregation (High Polydispersity Index - PDI)

Possible Cause Troubleshooting Step
Insufficient this compound concentrationA low concentration of the stealth lipid may not provide adequate surface shielding to prevent particle aggregation. Incrementally increase the molar percentage of this compound. The incorporation of PEGylated lipids, and by extension pSar lipids, influences aggregation.[4]
Improper storage conditionsLNPs can be sensitive to storage temperature. Store LNPs at recommended temperatures (e.g., 4°C for short-term, -80°C for long-term) and consider the use of cryoprotectants like sucrose (B13894) for frozen storage to prevent aggregation upon thawing.[6]
High overall lipid concentrationHigh lipid concentrations during formulation can sometimes lead to aggregation. Try diluting the lipid stock solutions.

Issue 3: Low Transfection Efficiency

Possible Cause Troubleshooting Step
Non-optimal this compound concentrationWhile providing stability, an excess of the pSar lipid can hinder cellular uptake and endosomal escape. Perform a titration experiment to find the optimal concentration of this compound that balances stability and transfection efficiency. Studies have shown that replacing PEG with pSar lipids can enhance mRNA delivery.[3][7]
Suboptimal LNP sizeLNP size can affect cellular uptake. Adjust formulation parameters (e.g., flow rates in microfluidics, lipid ratios) to achieve a particle size typically in the range of 80-150 nm for efficient in vivo delivery.[7]
Inefficient endosomal escapeThe overall lipid composition, including the helper lipid, plays a role in endosomal escape.[8][9] Consider screening different helper lipids in combination with your optimized this compound concentration.

Data Presentation

Table 1: Physicochemical Properties of pSar-LNPs with ALC-0315 Ionizable Lipid

pSar LipidSize (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
TETAMINE-pSar25~150~0.15~85Slightly Positive
DMG-pSar25~100~0.1~90Slightly Negative
DOPE-pSar25~80~0.1~70Slightly Negative

Data adapted from a study on various pSar lipids, indicating the range of properties achievable.[7]

Table 2: In Vivo mRNA Delivery Efficiency of pSar-LNPs

LNP Formulation (with ALC-0315)Relative In Vivo Luminescence (Total Flux)
PEG LNPsBaseline
C16-pSar25 LNPs> 5-fold higher than PEG LNPs
DMG-pSar25 LNPs> 5-fold higher than PEG LNPs

This table highlights the enhanced in vivo mRNA delivery of LNPs formulated with C16-pSar25 (this compound) compared to conventional PEGylated LNPs.[3]

Experimental Protocols

1. LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic device.

  • Preparation of Solutions:

    • Organic Phase: Dissolve the ionizable lipid, DSPC (helper lipid), cholesterol, and this compound in ethanol (B145695) at the desired molar ratio. A typical molar ratio might be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:pSar-lipid).

    • Aqueous Phase: Dissolve the mRNA in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the organic and aqueous phases into separate syringes.

    • Place the syringes on a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1). The total flow rate will influence the resulting LNP size.

    • Initiate the flow to mix the two phases, leading to the self-assembly of LNPs.

  • Purification and Concentration:

    • Collect the LNP solution.

    • Dialyze the LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA. This can be done using dialysis cassettes or through tangential flow filtration (TFF).

    • Concentrate the LNPs to the desired final concentration using a centrifugal filter unit if necessary.

2. Characterization of LNPs

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute the LNP sample in a suitable buffer (e.g., PBS).

    • Measure the hydrodynamic diameter (Z-average size) and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement:

    • Dilute the LNP sample in a low-salt buffer or deionized water.

    • Measure the surface charge using Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency Quantification:

    • Use a fluorescent dye that specifically binds to RNA, such as RiboGreen.

    • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).

    • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100.

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_characterization Characterization organic Organic Phase (Lipids in Ethanol) mixing Microfluidic Mixing organic->mixing aqueous Aqueous Phase (mRNA in Buffer) aqueous->mixing dialysis Dialysis / TFF mixing->dialysis concentration Concentration dialysis->concentration final_lnp Final LNP Product concentration->final_lnp dls Size & PDI (DLS) final_lnp->dls zeta Zeta Potential final_lnp->zeta ribogreen Encapsulation Efficiency final_lnp->ribogreen

Caption: Workflow for LNP formulation and characterization.

Troubleshooting_Logic cluster_issues start Experiment Start formulate Formulate LNPs with This compound start->formulate characterize Characterize LNPs (Size, PDI, EE%) formulate->characterize transfect In Vitro / In Vivo Transfection characterize->transfect evaluate Evaluate Results transfect->evaluate issue_ee Low Encapsulation Efficiency? evaluate->issue_ee No issue_pdi High PDI / Aggregation? evaluate->issue_pdi No issue_transfection Low Transfection Efficiency? evaluate->issue_transfection No success Successful Formulation evaluate->success All 'No' optimize Optimize Formulation (e.g., Lipid Ratios, Flow Rates) issue_ee->optimize Yes issue_pdi->optimize Yes issue_transfection->optimize Yes optimize->formulate

Caption: Troubleshooting logic for optimizing LNP formulations.

References

Technical Support Center: Optimizing N-hexadecyl-pSar25 LNP Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the transfection efficiency of lipid nanoparticles (LNPs) formulated with N-hexadecyl-pSar25.

Troubleshooting Guide

Issue: Low Transfection Efficiency

Low transfection efficiency is a common challenge in LNP-mediated gene delivery. The following sections provide potential causes and solutions to troubleshoot this issue.

1. Suboptimal LNP Formulation

The composition and ratio of lipids in your LNP formulation are critical for efficient transfection.

  • Potential Cause: Incorrect molar ratios of ionizable lipid, this compound, helper lipid, and cholesterol.

  • Solution: Optimize the molar ratios of the lipid components. A common starting point for LNP formulations is a molar ratio of ionizable lipid:helper lipid:cholesterol:PEG-lipid (or pSar-lipid) around 50:10:38.5:1.5. However, this can be further optimized for your specific application and cell type.[1][2] Consider a design of experiments (DoE) approach to systematically screen different lipid ratios.[3]

  • Potential Cause: Inappropriate choice of helper lipid.

  • Solution: The helper lipid can significantly impact LNP stability and fusogenicity.[4][5] Commonly used helper lipids include DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine). DOPE is known to promote endosomal escape due to its tendency to form non-bilayer structures, which can enhance transfection efficiency.[6] Screen different helper lipids to identify the optimal one for your system.

2. Inadequate Physicochemical Properties of LNPs

The size, polydispersity index (PDI), and surface charge of your LNPs play a crucial role in cellular uptake and transfection.

  • Potential Cause: LNP size is too large or too small.

  • Solution: Aim for an LNP diameter between 80-150 nm for efficient cellular uptake.[4][7] LNP size can be controlled by adjusting formulation parameters such as the lipid composition and the mixing method.[1]

  • Potential Cause: High polydispersity index (PDI).

  • Solution: A high PDI indicates a heterogeneous population of LNPs, which can lead to inconsistent results. Aim for a PDI below 0.2. The manufacturing method, such as microfluidic mixing, can provide better control over LNP size and PDI compared to bulk mixing methods.[8][9]

  • Potential Cause: Suboptimal surface charge.

  • Solution: The surface charge, or zeta potential, of LNPs influences their interaction with the cell membrane. While cationic lipids are essential for encapsulating nucleic acids and facilitating endosomal escape, an excessively positive surface charge can lead to toxicity.[10] The pKa of the ionizable lipid is a key factor determining the surface charge in the endosomal compartment. For effective endosomal escape, the pKa of the ionizable lipid should be between 6.2 and 6.8.[11]

3. Poor Nucleic Acid Quality or Encapsulation

The integrity and encapsulation of your nucleic acid cargo are paramount for successful transfection.

  • Potential Cause: Degraded or impure nucleic acid.

  • Solution: Ensure the use of high-quality, purified mRNA or other nucleic acids.[12] Verify the integrity of your nucleic acid using methods like gel electrophoresis.

  • Potential Cause: Low encapsulation efficiency.

  • Solution: Optimize the N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid. An optimal N/P ratio, typically around 6, ensures efficient encapsulation of the nucleic acid.[11] The encapsulation efficiency can be measured using assays like the RiboGreen assay.[6]

4. Suboptimal Cell Culture and Transfection Conditions

Cell health and the conditions during transfection can significantly impact the outcome.

  • Potential Cause: Low cell viability or unhealthy cells.

  • Solution: Ensure that cells are healthy and in the logarithmic growth phase at the time of transfection.[12] Use appropriate cell culture conditions and passage cells regularly.

  • Potential Cause: Presence of serum in the transfection medium.

  • Solution: Serum components can interfere with LNP stability and uptake.[5][12] Consider performing transfections in serum-free or reduced-serum media. However, for some cell types, serum may be necessary for viability, so this needs to be optimized.

  • Potential Cause: Incorrect cell density.

  • Solution: Optimize the cell density at the time of transfection. A confluence of 70-90% is often recommended.[13]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

This compound is a polypeptoid-lipid conjugate based on the amino acid sarcosine (B1681465) (pSar).[14] It is used as an alternative to traditional PEGylated lipids in LNP formulations.[14] Studies have shown that pSar-lipids can improve the mRNA transfection potency of LNPs while potentially offering a better safety profile by reducing the risk of anti-PEG antibody production.[14][15]

Q2: How does this compound affect the physical properties of LNPs?

The inclusion of pSar lipids like this compound can influence the physical properties of LNPs, including their size, morphology, and internal structure.[14] For instance, LNPs formulated with single-tail pSar lipids like C16-pSar25 have been observed to form larger particles compared to those with PEG lipids.[7][15]

Q3: What are the key parameters to consider when optimizing an this compound LNP formulation?

The key parameters to optimize include:

  • Lipid Composition: The molar ratios of the ionizable lipid, this compound, helper lipid (e.g., DOPE, DSPC), and cholesterol.[1][2]

  • N/P Ratio: The molar ratio of nitrogen in the ionizable lipid to phosphate in the nucleic acid, which affects encapsulation efficiency.[11]

  • Physicochemical Properties: Particle size, PDI, and zeta potential.[1]

  • Manufacturing Process: The method of LNP formation, such as microfluidic mixing, can impact LNP characteristics.[8][9]

Q4: Can I use the same LNP formulation for different cell types?

While a given LNP formulation may work across different cell types, for optimal transfection efficiency, it is often necessary to tailor the formulation to the specific cell type being used.[1][4] Different cell lines can exhibit varying uptake mechanisms and intracellular trafficking pathways.

Q5: How can I assess the success of my LNP transfection?

The success of transfection can be evaluated by measuring the expression of the delivered nucleic acid. For example, if you are delivering mRNA encoding a reporter protein like GFP or luciferase, you can measure the protein expression using flow cytometry, fluorescence microscopy, or a luciferase assay.[16]

Quantitative Data Summary

Table 1: Effect of Helper Lipid on Transfection Efficiency

Helper LipidCell LineTransfection Efficiency (Relative to Control)Reference
DOPEHEK293Higher[4]
DSPCHeLaLower[6]

Table 2: Influence of Physicochemical Properties on LNP Efficacy

ParameterOptimal RangeImpact on TransfectionReference
Particle Size80 - 150 nmAffects cellular uptake and biodistribution[4][7]
Polydispersity Index (PDI)< 0.2Indicates homogeneity of LNP population[1]
Ionizable Lipid pKa6.2 - 6.8Crucial for endosomal escape[11]
N/P Ratio~6Affects nucleic acid encapsulation efficiency[11]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • This compound

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • mRNA in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Microfluidic mixing device and pump system

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, this compound, DSPC, and cholesterol in ethanol at the desired molar ratio (e.g., 50:1.5:10:38.5).

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the citrate buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rates for the two solutions to achieve the desired mixing ratio (e.g., 3:1 aqueous:ethanolic phase).

    • Initiate the pumps to mix the two solutions in the microfluidic chip, leading to the self-assembly of LNPs.

  • Dialysis:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove the ethanol and non-encapsulated mRNA.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vitro Transfection of Cells with this compound LNPs

This protocol outlines the steps for transfecting mammalian cells in culture with the formulated LNPs.

Materials:

  • Mammalian cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Serum-free medium (optional)

  • This compound LNPs encapsulating the desired mRNA

  • Multi-well cell culture plates

  • Assay reagents for measuring reporter gene expression (e.g., luciferase assay kit, flow cytometer)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-90% confluence on the day of transfection.

  • LNP Preparation: Dilute the LNP stock solution to the desired concentration in serum-free medium or PBS.

  • Transfection:

    • Aspirate the old medium from the cells.

    • Add the diluted LNP solution to the cells.

    • Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO2 incubator.

  • Post-transfection:

    • After the incubation period, add complete medium to the wells. For some sensitive cell lines, it may be beneficial to remove the LNP-containing medium and replace it with fresh complete medium.

    • Incubate the cells for 24-72 hours to allow for protein expression.

  • Analysis:

    • After the desired incubation time, assess the transfection efficiency by measuring the reporter gene expression using the appropriate assay.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_transfection In Vitro Transfection Lipid Preparation Lipid Preparation Microfluidic Mixing Microfluidic Mixing Lipid Preparation->Microfluidic Mixing mRNA Preparation mRNA Preparation mRNA Preparation->Microfluidic Mixing Dialysis Dialysis Microfluidic Mixing->Dialysis Size & PDI (DLS) Size & PDI (DLS) Dialysis->Size & PDI (DLS) Zeta Potential Zeta Potential Dialysis->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Dialysis->Encapsulation Efficiency Cell Seeding Cell Seeding LNP Incubation LNP Incubation Cell Seeding->LNP Incubation Expression Analysis Expression Analysis LNP Incubation->Expression Analysis

Caption: Experimental workflow for LNP formulation, characterization, and in vitro transfection.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Low Transfection Efficiency Low Transfection Efficiency Suboptimal Formulation Suboptimal Formulation Low Transfection Efficiency->Suboptimal Formulation Poor Physicochemical Properties Poor Physicochemical Properties Low Transfection Efficiency->Poor Physicochemical Properties Low Nucleic Acid Quality Low Nucleic Acid Quality Low Transfection Efficiency->Low Nucleic Acid Quality Suboptimal Cell Conditions Suboptimal Cell Conditions Low Transfection Efficiency->Suboptimal Cell Conditions Optimize Lipid Ratios Optimize Lipid Ratios Suboptimal Formulation->Optimize Lipid Ratios Screen Helper Lipids Screen Helper Lipids Suboptimal Formulation->Screen Helper Lipids Control Size & PDI Control Size & PDI Poor Physicochemical Properties->Control Size & PDI Optimize Surface Charge Optimize Surface Charge Poor Physicochemical Properties->Optimize Surface Charge Verify Nucleic Acid Integrity Verify Nucleic Acid Integrity Low Nucleic Acid Quality->Verify Nucleic Acid Integrity Optimize Encapsulation Optimize Encapsulation Low Nucleic Acid Quality->Optimize Encapsulation Ensure Healthy Cells Ensure Healthy Cells Suboptimal Cell Conditions->Ensure Healthy Cells Optimize Transfection Conditions Optimize Transfection Conditions Suboptimal Cell Conditions->Optimize Transfection Conditions

Caption: Troubleshooting logic for low LNP transfection efficiency.

signaling_pathway cluster_cell Target Cell LNP LNP Endocytosis Endocytosis LNP->Endocytosis Cell Membrane Cell Membrane Endosome Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Cytosol Cytosol Nucleus Nucleus mRNA mRNA Translation Translation mRNA->Translation Protein Protein Endocytosis->Endosome Endosomal Escape->mRNA Translation->Protein

Caption: General pathway of LNP-mediated mRNA delivery and protein expression.

References

Troubleshooting low encapsulation efficiency with N-hexadecyl-pSar25

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hexadecyl-pSar25 in lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significantly lower than expected encapsulation efficiency (<70%) with our this compound LNP formulation. What are the potential causes and how can we improve it?

Low encapsulation efficiency is a common challenge in LNP formulation.[1][2] When using this compound, several factors related to the formulation and process parameters could be contributing to this issue. Here's a step-by-step troubleshooting guide:

Potential Cause 1: Suboptimal Lipid Ratios

The molar ratio of the components in your lipid mixture is critical for efficient encapsulation. This compound is a substitute for PEGylated lipids, and its concentration can influence LNP formation and cargo loading.

  • Recommendation: Systematically vary the molar percentage of this compound in your formulation. Start with a concentration similar to what you would use for a PEGylated lipid (e.g., 1-2 mol%) and screen a range around this value. A study on polysarcosine (pSar) lipids showed that encapsulation efficiencies of 80-90% were achievable with various pSar-lipid formulations.[3]

Potential Cause 2: Issues with the Drug-to-Lipid Ratio

An inappropriate ratio of the therapeutic cargo (e.g., mRNA, siRNA) to the total lipid content can lead to inefficient encapsulation.

  • Recommendation: Optimize the drug-to-lipid ratio. This may involve keeping the lipid concentration constant while varying the amount of the drug, or vice versa. Higher drug concentrations can sometimes lead to aggregation and reduced encapsulation.

Potential Cause 3: Inadequate Mixing or Formulation Technique

The method used to form the LNPs is crucial. Inefficient mixing of the lipid-ethanol and aqueous phases can result in larger, more polydisperse particles with poor encapsulation.

  • Recommendation: If using a microfluidic mixing device, ensure that the total flow rate and the flow rate ratio of the aqueous to organic phase are optimized. Consistent and rapid mixing is key to forming small, unilamellar vesicles that can efficiently encapsulate the cargo. For manual methods, ensure rapid and reproducible injection of the lipid phase into the aqueous phase with vigorous stirring.

Potential Cause 4: pH of the Aqueous Buffer

For ionizable lipids, the pH of the aqueous buffer during LNP formation is critical for the electrostatic interaction with the negatively charged nucleic acid cargo.

  • Recommendation: Ensure the pH of your aqueous buffer (containing the cargo) is sufficiently low (typically pH 4-6) to ensure the ionizable lipid is positively charged. This promotes the complexation of the lipid with the nucleic acid and is essential for high encapsulation efficiency.

Potential Cause 5: Quality and Stability of Reagents

Degradation of lipids or the therapeutic cargo can impact the encapsulation process.

  • Recommendation: Use high-quality lipids and ensure your therapeutic cargo is intact and free of degradation. Store all reagents at the recommended temperatures and handle them according to best practices to prevent degradation.

Q2: Our LNPs formulated with this compound are larger than expected and show a high polydispersity index (PDI). What could be the reason?

Large and polydisperse LNPs can be an indication of suboptimal formulation or processing conditions. Research has shown that LNPs formulated with C16-pSar25 can be larger than their PEGylated counterparts.[3]

  • Particle Size: In a study, ALC-0315 based LNPs formulated with a C16-pSar25 lipid had a hydrodynamic diameter greater than 200 nm, which was significantly larger than the approximately 85 nm observed for the equivalent PEG-lipid formulation.[3]

  • Troubleshooting Steps:

    • Review Lipid Composition: The type and ratio of helper lipids can influence particle size.

    • Optimize Mixing Parameters: As mentioned in Q1, ensure your mixing process is rapid and controlled. Slower mixing can lead to the formation of larger, multilamellar vesicles.

    • Consider Extrusion: If your formulation method allows, consider post-formulation extrusion through polycarbonate membranes with a defined pore size to reduce the particle size and PDI.

Q3: How does this compound compare to other pSar-lipids in terms of performance?

The length of the alkyl chain and the pSar block can influence the properties of the resulting LNPs.

  • Encapsulation Efficiency: Studies have shown that encapsulation efficiencies are generally high (80-90%) across a range of pSar-lipids.[3] However, the choice of ionizable lipid and the structure of the pSar-lipid can have an impact. For instance, LNPs made with the ionizable lipid ALC-0315 and DOPE-pSar25 showed a lower encapsulation efficiency of around 70%.[3]

  • Particle Size: The lipid tail structure plays a significant role. Single-tailed pSar lipids, like this compound (C16-pSar25), have been observed to form larger particles compared to double-tailed pSar lipids.[3]

Quantitative Data Summary

The following table summarizes the reported physicochemical properties of LNPs formulated with various pSar-lipids, including a C16-pSar lipid (this compound), in comparison to a standard PEGylated lipid. The data is based on formulations using the ionizable lipid ALC-0315.

Lipid ComponentHydrodynamic Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
C16-pSar25> 200~0.280 - 90
C18-pSar25> 200~0.280 - 90
DMG-pSar25~100~0.1580 - 90
DOPE-pSar25~80~0.1~70
PEG-Lipid (control)~85~0.1> 90

Data adapted from a study on engineering LNPs with polysarcosine lipids.[3]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and this compound in ethanol (B145695) at appropriate concentrations.

    • Combine the lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid cargo (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system (e.g., NanoAssemblr®).

    • Load the lipid-ethanol mixture into one syringe and the aqueous nucleic acid solution into another.

    • Set the desired total flow rate and flow rate ratio (typically 3:1 aqueous to organic).

    • Initiate the mixing process to form the LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated cargo. This can be done using dialysis cassettes or tangential flow filtration (TFF).

Protocol 2: Determination of Encapsulation Efficiency using RiboGreen Assay

This protocol outlines the steps to quantify the amount of encapsulated nucleic acid.[1][4][5]

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of your nucleic acid in the assay buffer.

  • Sample Preparation:

    • Total RNA/DNA (Lysed Sample): Dilute an aliquot of your LNP formulation in the assay buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated cargo.[5]

    • Free RNA/DNA (Intact Sample): Dilute another aliquot of your LNP formulation in the assay buffer without the surfactant.

  • RiboGreen Assay:

    • Add the RiboGreen reagent to the wells of a 96-well plate containing your standards and samples (both lysed and intact).

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~528 nm).[4][5]

  • Calculation:

    • Use the standard curve to determine the concentration of nucleic acid in your lysed and intact samples.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Diagrams

Troubleshooting_Encapsulation_Efficiency start Low Encapsulation Efficiency Observed check_lipid_ratio 1. Review Lipid Ratios (Molar percentages of all components) start->check_lipid_ratio check_drug_lipid_ratio 2. Assess Drug-to-Lipid Ratio check_lipid_ratio->check_drug_lipid_ratio If ratios are standard optimize_psar Optimize mol% of This compound check_lipid_ratio->optimize_psar If suboptimal check_mixing 3. Evaluate Mixing Parameters (Flow rates, mixing speed) check_drug_lipid_ratio->check_mixing If ratio is standard optimize_drug_conc Titrate drug concentration check_drug_lipid_ratio->optimize_drug_conc If suboptimal check_ph 4. Verify Aqueous Phase pH (pH 4-6 for ionizable lipids) check_mixing->check_ph If parameters are standard optimize_mixing_params Adjust flow rates or mixing technique check_mixing->optimize_mixing_params If suboptimal check_reagents 5. Confirm Reagent Quality (Lipid and cargo integrity) check_ph->check_reagents If pH is optimal adjust_ph Prepare fresh buffer at optimal pH check_ph->adjust_ph If suboptimal use_new_reagents Use fresh, high-quality reagents check_reagents->use_new_reagents If degradation is suspected solution Improved Encapsulation Efficiency check_reagents->solution If high quality optimize_psar->solution optimize_drug_conc->solution optimize_mixing_params->solution adjust_ph->solution use_new_reagents->solution

Caption: Troubleshooting workflow for low encapsulation efficiency.

LNP_Formation_Workflow prep_lipids 1. Prepare Lipid Mixture (in Ethanol) mixing 3. Rapid Mixing (e.g., Microfluidics) prep_lipids->mixing prep_aqueous 2. Prepare Aqueous Phase (with Cargo, low pH) prep_aqueous->mixing self_assembly Self-Assembly of LNPs mixing->self_assembly purification 4. Purification (Dialysis or TFF) self_assembly->purification characterization 5. Characterization (Size, PDI, Encapsulation) purification->characterization final_product Final LNP Formulation characterization->final_product

Caption: General workflow for LNP formulation and characterization.

References

Technical Support Center: Utilizing N-hexadecyl-pSar25 in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of N-hexadecyl-pSar25 on the size and polydispersity of lipid nanoparticles (LNPs).

FAQs: this compound in LNP Formulations

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is a polysarcosine-lipid conjugate. It is being investigated as an alternative to polyethylene (B3416737) glycol (PEG)-conjugated lipids in LNP formulations. Polysarcosine (pSar) is a polymer of the amino acid sarcosine (B1681465) and is considered a "stealth" polymer, similar to PEG, which can help to shield the LNPs from the immune system and increase their circulation time in the body. The potential advantages of using pSar-lipids like this compound include improved transfection efficiency and a potentially different immunogenicity profile compared to PEGylated lipids.

Q2: How does this compound affect the size of LNPs?

A2: The inclusion of this compound in LNP formulations has been shown to influence the resulting particle size. In studies using ALC-0315 as the ionizable lipid, replacing a PEGylated lipid with this compound resulted in a significant increase in LNP size, with diameters exceeding 200 nm compared to approximately 85 nm for the PEGylated counterparts. This effect is dependent on the overall lipid composition of the LNP.

Q3: What is the impact of this compound on the polydispersity index (PDI) of LNPs?

A3: The polydispersity index (PDI) is a measure of the uniformity of particle sizes in a sample. A lower PDI indicates a more monodisperse and uniform population of LNPs. The use of this compound can influence the PDI. For instance, in ALC-0315 based LNPs, the PDI was observed to be around 0.2, indicating a relatively narrow size distribution.

Data Summary: Impact of this compound on LNP Properties

The following tables summarize the quantitative data on the effect of this compound (C16-pSar25) on LNP size and polydispersity index (PDI) in two different ionizable lipid systems.

Table 1: Physicochemical Properties of ALC-0315-based LNPs

Formulation ComponentSize (d.nm)Polydispersity Index (PDI)
PEG-lipid (Control)~ 85~ 0.1
This compound > 200~ 0.2

Table 2: Physicochemical Properties of SM-102-based LNPs

Formulation ComponentSize (d.nm)Polydispersity Index (PDI)
PEG-lipid (Control)~ 90~ 0.1
This compound ~ 150~ 0.15

Experimental Protocols

Detailed Methodology for LNP Formulation using this compound

This protocol describes the preparation of LNPs containing this compound using a microfluidic mixing device (e.g., NanoAssemblr).

Materials:

  • Ionizable lipid (e.g., ALC-0315 or SM-102)

  • This compound

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • mRNA or other nucleic acid cargo

  • Ethanol (B145695) (RNase-free)

  • Citrate (B86180) buffer (pH 3.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device and cartridges

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid, this compound, DSPC, and cholesterol in ethanol to achieve the desired molar ratios. A typical molar ratio might be 50:1.5:10:38.5 (ionizable lipid:this compound:DSPC:cholesterol).

  • Preparation of Aqueous Phase:

    • Dilute the mRNA cargo in citrate buffer (pH 3.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe of the microfluidic device.

    • Load the mRNA-citrate buffer solution into a separate syringe.

    • Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).

    • Initiate the mixing process according to the instrument's instructions. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification:

    • Collect the resulting LNP dispersion.

    • Transfer the LNP dispersion to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer. Change the dialysis buffer at least twice.

  • Characterization:

    • Measure the LNP size (hydrodynamic diameter) and PDI using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency of the mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

Troubleshooting Guide

This guide addresses common issues that may be encountered when formulating LNPs with this compound.

Issue Potential Cause(s) Troubleshooting Steps
Large LNP Size (>300 nm) or Aggregation - Inappropriate lipid molar ratios.- Suboptimal mixing parameters (flow rate, ratio).- Poor quality of lipids or solvents.- Incorrect pH of the aqueous buffer.- Optimize the molar percentage of this compound. Higher concentrations may lead to larger particles.- Adjust the total flow rate and the aqueous-to-organic flow rate ratio on the microfluidic mixer.- Ensure all lipids are fully dissolved and use high-purity, RNase-free reagents.- Verify the pH of the citrate buffer is acidic (around 3.0-4.0) to ensure proper protonation of the ionizable lipid.
High Polydispersity Index (PDI > 0.3) - Inefficient mixing.- Presence of aggregates.- Instability of the formulation.- Ensure the microfluidic mixing is rapid and uniform. Check the device for any blockages.- Filter the LNP formulation through a low-protein-binding syringe filter (e.g., 0.22 µm) after dialysis to remove large aggregates.- Evaluate the stability of the LNPs over time at different storage conditions.
Low mRNA Encapsulation Efficiency (<80%) - Incorrect N:P ratio (Nitrogen from ionizable lipid to Phosphate from mRNA).- Suboptimal pH of the aqueous buffer.- Degradation of mRNA.- Optimize the N:P ratio. A common starting point is a ratio of 6:1.- Ensure the aqueous buffer pH is sufficiently low to protonate the ionizable lipid, facilitating complexation with the negatively charged mRNA.- Handle mRNA under RNase-free conditions to prevent degradation.

Visualizations

Experimental_Workflow cluster_preparation Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization Lipid_Ethanol Lipid Mixture in Ethanol (Ionizable lipid, this compound, DSPC, Cholesterol) Mixing Microfluidic Mixing Lipid_Ethanol->Mixing mRNA_Buffer mRNA in Citrate Buffer (pH 3.0) mRNA_Buffer->Mixing Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation Efficiency) Dialysis->Characterization

Caption: Experimental workflow for LNP formulation.

LNP_Properties_Influence cluster_inputs Formulation & Process Parameters cluster_outputs LNP Physicochemical Properties Lipid_Composition Lipid Composition - Molar Ratios - this compound % LNP_Size LNP Size Lipid_Composition->LNP_Size LNP_PDI Polydispersity (PDI) Lipid_Composition->LNP_PDI Encapsulation Encapsulation Efficiency Lipid_Composition->Encapsulation Mixing_Parameters Mixing Parameters - Flow Rate - Flow Rate Ratio Mixing_Parameters->LNP_Size Mixing_Parameters->LNP_PDI Aqueous_Phase Aqueous Phase - pH - N:P Ratio Aqueous_Phase->LNP_Size Aqueous_Phase->Encapsulation

Caption: Factors influencing LNP size and polydispersity.

Technical Support Center: Enhancing Endosomal Escape of N-hexadecyl-pSar25 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the endosomal escape of N-hexadecyl-pSar25 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the theorized mechanism for the endosomal escape of LNPs?

A1: The primary mechanism for the endosomal escape of lipid nanoparticles (LNPs) is the "proton sponge effect" and membrane destabilization.[1][2] In the acidic environment of the endosome, the ionizable lipids within the LNP become protonated. This positive charge interacts with the negatively charged lipids of the endosomal membrane, leading to the disruption of the membrane and the release of the LNP's cargo into the cytoplasm.[1][2] Another proposed mechanism involves the induction of a non-bilayer hexagonal (HII) phase in the endosomal membrane, which also leads to its destabilization.[1]

Q2: Why is this compound used as a component in LNP formulations?

A2: this compound, a polysarcosine (pSar) lipid, is utilized as an alternative to polyethylene (B3416737) glycol (PEG) lipids in LNP formulations.[3][4] While PEG lipids are effective in preventing protein adsorption and prolonging circulation time, they have been associated with the production of anti-PEG antibodies, which can lead to adverse reactions and reduced therapeutic efficacy.[3][4] Polysarcosine is a non-ionic, hydrophilic polymer that can serve a similar functional role to PEG while potentially avoiding the anti-PEG immune response.[3] Studies have shown that the complete replacement of PEG lipids with pSar lipids can maintain or even increase mRNA delivery efficiency.[3][4]

Q3: How does the choice of ionizable lipid impact the efficacy of this compound LNPs?

A3: The ionizable lipid is a critical component that significantly influences the endosomal escape and overall delivery efficiency of the LNP.[5] The pKa of the ionizable lipid is a key parameter, with an optimal pKa between 6.2 and 6.5 being associated with efficient in vivo silencing in hepatocytes.[1] The structure of the ionizable lipid also plays a role in the overall immunogenicity of the LNP formulation.[3] Different ionizable lipids, such as ALC-0315 and SM-102, will result in LNPs with distinct performance and immunogenic profiles, even when formulated with the same pSar lipid.[3]

Q4: What are the key analytical methods to assess LNP endosomal escape?

A4: Several methods can be used to detect and quantify endosomal escape. Direct imaging techniques, such as transmission electron microscopy with gold-labeled payloads, can visualize the localization of LNPs within the cell.[1][5] Indirect methods often rely on reporter assays. For instance, the galectin-8-GFP reporter system can be used to visualize endosomal rupture events in live cells.[6] Other techniques include single-molecule FISH (smFISH) to detect mRNA in the cytoplasm and high-throughput imaging assays to quantify nanoparticle uptake and functional RNA delivery.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Transfection Efficiency Poor Endosomal Escape: The LNPs are being trapped in endosomes and degraded.- Optimize Ionizable Lipid: Ensure the pKa of the ionizable lipid is in the optimal range (6.2-6.5) for efficient protonation in the endosome.[1]- Modify Helper Lipids: The inclusion of fusogenic phospholipids (B1166683) like those with phosphoethanolamine (PE) head groups can enhance membrane fusion and endosomal escape.[7]- Incorporate Auxiliary Molecules: Consider adding molecules like cell-penetrating peptides (CPPs) or polyhistidine to facilitate direct translocation or enhance the proton sponge effect.[5]
Inefficient LNP Formulation: The physicochemical properties of the LNPs are not optimal for cellular uptake.- Verify Particle Size and Polydispersity: Aim for a particle size of 70-100 nm with a low polydispersity index (PDI) for consistent performance.[8]- Check mRNA Encapsulation Efficiency: Ensure high encapsulation of the mRNA payload to maximize the deliverable dose.
Cell Line Variability: Different cell lines exhibit varying uptake and endosomal trafficking pathways.- Test in Multiple Cell Lines: Evaluate LNP performance in a panel of relevant cell lines to identify the most suitable model for your application.[8]
High Cytotoxicity Ionizable Lipid Toxicity: The ionizable lipid may be causing cell death at the tested concentrations.- Perform a Dose-Response Study: Determine the optimal LNP concentration that maximizes transfection efficiency while minimizing cytotoxicity.- Screen Different Ionizable Lipids: Some ionizable lipids are inherently less toxic than others.
Formulation Component Toxicity: Other lipid components, such as cholesterol or helper lipids, could be contributing to toxicity.- Evaluate Individual Component Toxicity: Test the cytotoxicity of each lipid component separately to identify the source of the toxicity.
Inconsistent In Vitro vs. In Vivo Results "In Vitro-In Vivo Gap": In vitro performance does not always predict in vivo efficacy due to differences in biological complexity.- Optimize In Vitro Protocols: Standardize in vitro assays across different LNP formulations to ensure a fair comparison.[8]- Consider Organ Tropism: The choice of phospholipids can influence the in vivo targeting of LNPs to specific organs like the liver or spleen.[7]
Immune Response: The LNP formulation may be eliciting an immune response in vivo that is not observed in vitro.- Assess Immunogenicity: Analyze cytokine and chemokine induction profiles in vivo to understand the immune response to the LNP formulation.[9]

Quantitative Data Summary

Table 1: In Vitro Transfection Efficiency of pSar-LNPs

Ionizable LipidCell LineFold Change in Luminescence (vs. PEG-LNP)Reference
ALC-0315C2C12> 4-fold higher with C18-pSar25[10]
ALC-0315Hep3B> 8-fold higher with C18-pSar25[10]
ALC-0315-Enhanced with DMG-pSar25[10]
SM-102-Comparable with DMG-pSar25[3]

Table 2: In Vivo Protein Expression of pSar-LNPs

Ionizable LipidProteinFold Change (vs. PEG-LNP)LocationReference
ALC-0315hEPOSignificantly higher with DMG-pSar25Muscle[9]
SM-102hEPOComparable with pSar-LNPsMuscle[9]

Experimental Protocols

Protocol 1: Galectin-8-GFP Endosomal Escape Assay

This protocol is adapted from studies utilizing a Gal8-GFP reporter system to visualize endosomal damage.[6]

  • Cell Seeding: Seed HEK293T/17 cells stably expressing Galectin-8-GFP in a 96-well plate pre-coated with poly-D-lysine at a density of 15,000 cells/well.

  • Overnight Incubation: Incubate the cells overnight at 37°C and 5% CO2.

  • LNP Treatment: Add the this compound LNPs (or control LNPs) to the cells at the desired concentration (e.g., 100 ng of nucleic acid per well). Include a positive control such as chloroquine (B1663885) (100 µM).

  • Live-Cell Imaging: Perform live-cell imaging using a fluorescence microscope to monitor the recruitment of Gal8-GFP to damaged endosomes. Puncta formation indicates endosomal rupture.

  • Quantification: Quantify the number and intensity of Gal8-GFP puncta per cell to determine the extent of endosomal escape.

Protocol 2: In Vitro mRNA Transfection Assay

This protocol is a general method for assessing the transfection efficiency of mRNA-LNPs.

  • Cell Seeding: Seed the desired cell line (e.g., HEK293, HeLa) in a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.

  • LNP Preparation: Prepare serial dilutions of the this compound LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase or GFP) in cell culture medium.

  • Transfection: Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Analysis:

    • For Luciferase: Lyse the cells and measure luciferase activity using a luminometer.

    • For GFP: Analyze GFP expression using a fluorescence microscope or flow cytometer.

  • Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or PrestoBlue) to assess the cytotoxicity of the LNP formulations.

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Early_Endosome->Cytoplasm Endosomal Escape (Protonation & Membrane Disruption) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Late_Endosome->Cytoplasm Endosomal Escape mRNA_Release mRNA Release & Translation Cytoplasm->mRNA_Release

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

Troubleshooting_Workflow Start Experiment Start: Low Transfection Efficiency Check_Formulation 1. Verify LNP Physicochemical Properties (Size, PDI, Encapsulation) Start->Check_Formulation Optimize_Formulation Reformulate LNPs Check_Formulation->Optimize_Formulation Not Optimal Assess_Endosomal_Escape 2. Quantify Endosomal Escape (e.g., Gal8-GFP Assay) Check_Formulation->Assess_Endosomal_Escape Optimal Optimize_Formulation->Check_Formulation Enhance_Escape Modify LNP Composition: - Optimize Ionizable Lipid - Add Fusogenic Lipids - Include Auxiliary Molecules Assess_Endosomal_Escape->Enhance_Escape Low Escape Evaluate_Cytotoxicity 3. Measure Cell Viability (e.g., MTT Assay) Assess_Endosomal_Escape->Evaluate_Cytotoxicity Sufficient Escape Enhance_Escape->Assess_Endosomal_Escape Adjust_Dose Perform Dose-Response Study Evaluate_Cytotoxicity->Adjust_Dose High Toxicity Success Improved Transfection Efficiency Evaluate_Cytotoxicity->Success Low Toxicity Adjust_Dose->Evaluate_Cytotoxicity

Caption: Troubleshooting workflow for low transfection efficiency of LNPs.

References

Reducing off-target effects of N-hexadecyl-pSar25 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hexadecyl-pSar25 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are this compound LNPs and why are they used as an alternative to PEGylated LNPs?

This compound is a polymeric lipid that can be used as a "stealth" coating agent in LNP formulations, similar to polyethylene (B3416737) glycol (PEG)-lipids.[1] Polysarcosine (pSar) based lipids are explored as substitutes for PEG lipids to improve the safety and effectiveness of gene delivery.[2] While PEGylated lipids improve circulation times, they have been associated with decreased transfection potency and the production of anti-PEG antibodies, which can lead to allergic reactions and reduced therapeutic efficacy upon repeated administration.[1][3] this compound LNPs are a promising alternative that may offer more robust mRNA transfection potency while improving the safety profile by reducing the risk of an immune response.[1][2]

Q2: What are the common off-target effects observed with LNP-based delivery systems?

Off-target effects with LNP systems can be broadly categorized into two types:

  • Immune-related off-target effects: The LNP components themselves can trigger innate immune responses.[4] For instance, PEGylated lipids can lead to the production of anti-PEG antibodies, which can cause accelerated blood clearance (ABC) of the LNPs upon subsequent injections and, in some cases, hypersensitivity reactions.[5][6] The lipid components can also be recognized by inflammasomes, leading to the production of inflammatory cytokines.[7]

  • Payload-related off-target effects: For siRNA delivery, off-target effects occur when the siRNA molecule silences genes other than the intended target.[8] This can happen if the siRNA sequence has partial complementarity to other mRNAs. Each siRNA strand has the potential to downregulate multiple genes.[8]

Q3: How can I reduce the immunogenicity of my LNP formulation?

Several strategies can be employed to reduce the immunogenicity of LNPs:

  • Replace PEGylated Lipids: Substitute PEG lipids with alternatives like polysarcosine (pSar) or poly(carboxybetaine) (PCB) lipids, which have been shown to have a lower risk of inducing an immune response.[2][6]

  • Optimize Ionizable Lipids: Use biodegradable ionizable lipids that break down into non-toxic metabolites after delivering their cargo, thereby reducing potential toxicity.[7]

  • Modify the mRNA Cargo: For mRNA delivery, using nucleoside-modified mRNA (e.g., N1-methylpseudouridine) can reduce its recognition by innate immune sensors and decrease the production of inflammatory cytokines.[4][5]

  • Control Particle Properties: Increasing the PEG density on the surface of LNPs has been shown to reduce the immune response.[9]

Q4: My siRNA-LNP shows low gene silencing efficiency. What could be the cause?

Low gene silencing efficiency can stem from several factors related to the LNP formulation, the siRNA itself, or the experimental setup:

  • Poor Endosomal Escape: A critical step for siRNA activity is its release from the endosome into the cytoplasm. The efficiency of endosomal escape for ionizable LNPs is often low, with estimates around 1%.[10] Optimizing the pKa of the ionizable lipid to be in the range of 6.2-6.5 can improve endosomal escape.[9]

  • LNP Instability: The LNP formulation may not be stable, leading to premature release of the siRNA. Ensure proper formulation and storage conditions.

  • Inefficient Cellular Uptake: The surface properties of the LNP, such as charge and the presence of a dense PEG shield, can reduce interactions with target cells and diminish internalization.[9]

  • siRNA Degradation: The siRNA may be degraded by nucleases if not properly encapsulated.[8] High encapsulation efficiency is crucial.

  • Suboptimal siRNA Design: The siRNA sequence itself may not be potent. Ensure the siRNA is designed for high efficacy and specificity.

Troubleshooting Guides

Issue 1: High Levels of Inflammatory Cytokines Post-Injection
Potential Cause Troubleshooting Step Rationale
Innate Immune Response to LNP Components Replace the PEG-lipid in your formulation with this compound.pSar lipids are considered more biocompatible and have a lower risk of immune activation compared to PEG lipids.[2]
Use biodegradable ionizable lipids.These lipids are designed to break down into non-toxic metabolites, reducing inflammatory potential.[7]
Immune Response to Nucleic Acid Cargo (mRNA) If delivering mRNA, ensure it contains modified nucleosides (e.g., m1Ψ).Nucleoside modifications can suppress the activation of innate immune sensors, reducing inflammatory cytokine production.[4][5]
Purify the in vitro transcribed (IVT) mRNA to remove double-stranded RNA (dsRNA) contaminants.dsRNA is a potent inducer of innate immunity.[5]
Suboptimal LNP Physicochemical Properties Characterize the size and polydispersity of your LNPs. Aim for a particle size between 50-100 nm for systemic delivery.Particle size can influence biodistribution and interaction with immune cells.[11][12]
Issue 2: Reduced Efficacy Upon Repeated Dosing (Accelerated Blood Clearance)
Potential Cause Troubleshooting Step Rationale
Anti-PEG Antibody Production Replace the PEG-lipid in your formulation with this compound or a PCB-lipid.The production of anti-PEG IgM after the first dose can lead to rapid clearance of subsequent doses.[5] Using a PEG alternative avoids this specific immune response.[6]
Modify the PEG structure or decrease the molarity of the PEG-lipid.Structural modifications to the PEG moiety might reduce its immunogenicity.[5]
Complement Activation Assess complement activation levels (e.g., C5a, C5b-9) in plasma after injection.Anti-PEG antibodies can activate the complement system, leading to rapid clearance.[5]
Issue 3: Off-Target Gene Silencing with siRNA LNPs
Potential Cause Troubleshooting Step Rationale
"Seed" Region Homology Perform a BLAST search of your siRNA seed region (positions 2-8 of the antisense strand) against the transcriptome of your model system.The seed region can bind to the 3' UTR of unintended mRNAs, leading to miRNA-like off-target silencing.[13]
Redesign the siRNA to have minimal seed complementarity with known off-targets.Careful siRNA design is critical to minimize off-target effects.
Sense Strand Activity Chemically modify the sense (passenger) strand to inhibit its loading into the RISC complex.Eliminating sense strand uptake reduces off-target gene silencing.[8]
Saturation of the RNAi Machinery Use the lowest effective concentration of siRNA.High concentrations of siRNA can saturate the endogenous RNAi machinery, leading to dysregulation of miRNA-repressed genes.[8]

Quantitative Data Summary

Table 1: Physicochemical Properties of ALC-0315-based LNPs Formulated with pSar vs. PEG Lipids.

Lipid FormulationSize (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV)
ALC-0315 / C18-pSar25102.3 ± 4.50.11 ± 0.0293.3 ± 1.5-4.3 ± 0.9
ALC-0315 / ALC-0159 (PEG)85.6 ± 2.10.07 ± 0.0194.7 ± 0.6-5.7 ± 0.5

Data adapted from a study engineering LNPs with polysarcosine lipids.[2] Values are presented as mean ± s.d.

Table 2: In Vitro mRNA Delivery Efficiency of ALC-0315-based LNPs.

Cell LineLipid FormulationRelative Luminescence Intensity (Fold Change vs. Control)
C2C12ALC-0315 / C18-pSar25~4-fold higher than PEG LNP
Hep3BALC-0315 / C18-pSar25~8-fold higher than PEG LNP

Data adapted from a study engineering LNPs with polysarcosine lipids, showing enhanced delivery with a pSar lipid compared to the control PEG lipid.[2]

Experimental Protocols & Methodologies

1. LNP Formulation via Microfluidic Mixing

This protocol describes a common method for producing LNPs with reproducible size and high encapsulation efficiency.[14][15]

  • Materials:

    • Lipid mixture (e.g., ionizable lipid, this compound, DSPC, cholesterol) dissolved in ethanol (B145695).

    • Nucleic acid (siRNA or mRNA) dissolved in a low pH aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[16]

    • Microfluidic mixing device (e.g., NanoAssemblr).

  • Protocol:

    • Prepare the lipid-ethanol solution and the nucleic acid-aqueous solution separately.

    • Load the two solutions into separate syringes for the microfluidic mixer.

    • Set the desired flow rates on the microfluidic device to control the mixing process and resulting particle size.

    • Initiate mixing. The rapid mixing of the ethanol and aqueous phases causes a change in polarity, leading to the self-assembly of lipids around the nucleic acid, forming the LNP core.

    • The collected LNP solution is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in a more neutral surface charge for in vivo applications.[9]

2. Characterization of LNP Physicochemical Properties

  • Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).

    • Procedure: Dilute the LNP sample in an appropriate buffer (e.g., PBS). Analyze using a DLS instrument to measure the hydrodynamic diameter and the PDI, which indicates the size distribution homogeneity.[17] A PDI below 0.2 is generally considered acceptable.

  • Zeta Potential:

    • Method: Laser Doppler Electrophoresis.

    • Procedure: Dilute the LNP sample in a low ionic strength buffer. The instrument measures the particle's velocity in an electric field to determine its surface charge. This is useful for predicting stability and interactions with biological components.[2]

  • Encapsulation Efficiency:

    • Method: RiboGreen Assay (or similar nucleic acid quantification assay).

    • Procedure:

      • Measure the total amount of nucleic acid in an LNP sample after disrupting the particles with a detergent (e.g., Triton X-100).

      • Measure the amount of unencapsulated (free) nucleic acid in an intact LNP sample. This can be done by separating the LNPs from the solution via centrifugation or by using a dye that only fluoresces upon binding to free nucleic acid.

      • Calculate the encapsulation efficiency as: ((Total NA - Free NA) / Total NA) * 100%.

Visualizations

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH drops 6.5 -> 5.5) LNP This compound LNP (Neutral Surface) LNP_endo LNP in Endosome LNP->LNP_endo Endocytosis LNP_protonated Ionizable Lipids Protonated (Positive Charge) LNP_endo->LNP_protonated Acidification Membrane_disrupt Endosomal Membrane Disruption LNP_protonated->Membrane_disrupt Interacts with Endosomal Membrane siRNA siRNA Cargo Membrane_disrupt->siRNA Cargo Release Cytoplasm Cytoplasm siRNA->Cytoplasm siRNA_Pathway siRNA_LNP siRNA released from LNP into Cytoplasm siRNA_ds Double-stranded siRNA siRNA_LNP->siRNA_ds Dicer Dicer RISC_loading RISC Loading Complex siRNA_ds->RISC_loading Unwinding RISC_active Activated RISC (contains antisense strand) RISC_loading->RISC_active Sense strand discarded mRNA_cleavage mRNA Cleavage RISC_active->mRNA_cleavage Perfect Complementarity Off_Target_Repression Translational Repression RISC_active->Off_Target_Repression Imperfect Complementarity (Seed Region Match) mRNA_target Target mRNA mRNA_target->mRNA_cleavage No_Protein No Protein Translation mRNA_cleavage->No_Protein Off_Target_mRNA Off-Target mRNA (partial complementarity) Off_Target_mRNA->Off_Target_Repression LNP_Troubleshooting_Logic Start Experiment Shows Off-Target Effects Q_Effect_Type What type of off-target effect? Start->Q_Effect_Type Immune Immune Response (e.g., Cytokines, ABC) Q_Effect_Type->Immune Immune-related Gene_Silencing Off-Target Gene Silencing Q_Effect_Type->Gene_Silencing Payload-related (siRNA) Sol_Immune_1 Replace PEG-lipid with pSar-lipid Immune->Sol_Immune_1 Sol_Immune_2 Use modified mRNA (if applicable) Immune->Sol_Immune_2 Sol_Immune_3 Optimize LNP physicochemical properties Immune->Sol_Immune_3 Sol_Silencing_1 Redesign siRNA (check seed region) Gene_Silencing->Sol_Silencing_1 Sol_Silencing_2 Modify siRNA sense strand Gene_Silencing->Sol_Silencing_2 Sol_Silencing_3 Titrate to lowest effective dose Gene_Silencing->Sol_Silencing_3 End Re-evaluate Experiment Sol_Immune_1->End Sol_Immune_2->End Sol_Immune_3->End Sol_Silencing_1->End Sol_Silencing_2->End Sol_Silencing_3->End

References

Long-term storage solutions for N-hexadecyl-pSar25 lipids

Author: BenchChem Technical Support Team. Date: December 2025

<_ Technical Support Center: N-hexadecyl-pSar25 Lipids This guide provides detailed information on the long-term storage, handling, and stability assessment of this compound lipids for researchers, scientists, and drug development professionals. As this compound is a specialized polypeptoid-lipid conjugate, some recommendations are based on established best practices for similar lipid molecules used in drug delivery, such as PEGylated lipids and components of lipid nanoparticles (LNPs)[1][][3][4].

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For optimal long-term stability, this compound should be stored at -20°C[1][5]. This temperature slows down chemical degradation processes like hydrolysis and oxidation[6][7][8]. Storing the lipid at refrigerated (2-8°C) or room temperature is not recommended for long-term use as it can accelerate degradation[9][10].

Q2: How should I store the this compound lipid? As a powder or in a solvent?

This compound is typically supplied as a powder and should be stored in this form in a tightly sealed glass container[5][11]. Storing lipids as a dry powder, especially saturated lipids, minimizes the risk of hydrolysis[7][11]. If you need to store it in a solution, use a high-purity, anhydrous organic solvent like ethanol (B145695) or chloroform (B151607). The solution should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation[8][11]. Avoid repeated freeze-thaw cycles of solutions[11].

Q3: What is the expected shelf life of this compound?

The manufacturer suggests a stability of one year when stored correctly at -20°C in its powdered form[1]. However, the actual shelf life can be affected by handling and storage conditions. It is crucial to prevent exposure to moisture, oxygen, and light[6][7][8].

Q4: Can I store solutions of this lipid in plastic tubes?

No, it is strongly advised to use glass containers with Teflon-lined closures for storing lipids in organic solvents. Plasticizers and other contaminants can leach from plastic containers (like polystyrene, polyethylene, or polypropylene), contaminating your lipid standard[11].

Q5: What are the main degradation pathways for this type of lipid?

The primary degradation pathways for lipids are hydrolysis and oxidation[7][8].

  • Hydrolysis: This is the breakdown of ester linkages in the lipid structure due to the presence of water. Storing the lipid as a dry powder and using anhydrous solvents helps to minimize this[7].

  • Oxidation: While the hexadecyl chain is saturated and thus not prone to oxidation, other components in a formulation might be. For unsaturated lipids, this process occurs at the double bonds. It is accelerated by exposure to oxygen, light, and heat. Storing under an inert gas and in the dark is a standard preventative measure[7][11][12].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor/Inconsistent LNP Formulation Lipid DegradationThe quality of the lipid may have diminished due to improper storage (e.g., exposure to moisture or oxygen, wrong temperature).
Solution: Use a fresh vial of the lipid. Verify storage conditions of the old vial. Perform a quality control check on the suspect lipid using analytical methods like HPLC or LC-MS.
Particle Aggregation in LNPs Compromised Lipid IntegrityDegraded lipids can fail to stabilize nanoparticles effectively, leading to aggregation over time[13][14].
Solution: Ensure the lipid has been stored correctly. Prepare fresh LNPs using a new lot of lipid. Analyze particle size and polydispersity index (PDI) immediately after formulation and over time to monitor stability[9][10].
Low Transfection Efficiency of mRNA-LNPs Lipid Hydrolysis or OxidationChemical changes to the lipid structure can impact its function within the LNP and its ability to deliver its payload effectively[3][15].
Solution: Confirm that the lipid was stored as a powder at -20°C and handled correctly to prevent moisture exposure. Test a new batch of lipid. Consider adding an antioxidant like BHT to solutions if compatible with your application[11].
Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS) Contamination or DegradationImpurities may come from leaching of plastic storage containers or from the breakdown of the lipid itself[11].
Solution: Always use glass containers for organic solutions[11]. Ensure high-purity solvents are used. Compare the chromatogram to a reference standard or a new batch of the lipid to identify potential degradation products.
Summary of Storage Recommendations
Parameter Condition Rationale
Temperature -20°CMinimizes chemical degradation (hydrolysis, oxidation)[1][6][9].
Form Solid Powder (Lyophilized)More stable than solutions; reduces risk of hydrolysis[6][7][11].
Container Glass with Teflon-lined capPrevents contamination from plasticizers[11].
Atmosphere Inert Gas (Argon/Nitrogen)For solutions, this prevents oxidation[8][11].
Light Store in the darkPrevents photo-oxidation[7][8].
Handling Avoid repeated freeze-thaw cyclesCan cause aggregation and compromise LNP stability[10][11].

Experimental Protocols

Protocol 1: Assessment of Lipid Integrity using HPLC-CAD

This protocol outlines a general method for assessing the purity and stability of this compound using Ultra High-Performance Liquid Chromatography (UHPLC) with a Charged Aerosol Detector (CAD), which is suitable for detecting compounds lacking a strong UV chromophore[13].

Objective: To quantify the purity of the lipid and detect potential degradation products.

Materials:

  • This compound sample (stored and new)

  • UHPLC system with a CAD detector

  • Reverse-phase C8 or C18 column

  • High-purity solvents (e.g., water, acetonitrile, methanol)

  • Mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate)

  • Glass vials

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound powder in a suitable organic solvent (e.g., a mixture of chloroform and methanol (B129727) or ethanol) to a known concentration (e.g., 1 mg/mL).

    • Prepare samples from both the lot and a new, unopened lot to serve as a reference.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1 v/v).

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • CAD Settings: Optimize according to manufacturer's instructions.

  • Analysis:

    • Inject equal volumes of the reference and test samples.

    • Monitor the chromatogram for the main lipid peak.

    • Compare the peak area of the main component between the old and new samples. A significant decrease in the main peak area suggests degradation.

    • Look for the appearance of new, smaller peaks in the stored sample, which may indicate degradation products (e.g., hydrolyzed species).

Protocol 2: Functional Assessment via LNP Formulation and Characterization

Objective: To evaluate the functional performance of the stored lipid by forming LNPs and measuring their physical characteristics.

Materials:

  • This compound (test and reference lots)

  • Other lipid components (e.g., ionizable lipid, phospholipid, cholesterol)

  • mRNA or siRNA cargo

  • Formulation buffer (e.g., acetate (B1210297) buffer, pH 4)

  • Dialysis system or tangential flow filtration (TFF) system

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Lipid Stock Preparation: Prepare individual stock solutions of all lipids, including the test and reference this compound, in ethanol.

  • LNP Formulation:

    • Combine the lipid stock solutions in the desired molar ratio.

    • Separately, prepare the nucleic acid cargo in the formulation buffer.

    • Mix the lipid-ethanol solution with the aqueous cargo solution rapidly using a microfluidic mixer or by manual rapid mixing.

  • Purification and Buffer Exchange:

    • Remove residual ethanol and exchange the buffer to a storage buffer (e.g., PBS, pH 7.4) using dialysis or TFF.

  • Physical Characterization (DLS):

    • Measure the Z-average diameter and Polydispersity Index (PDI) of the resulting LNPs.

    • Interpretation: Compare the LNPs made with the stored lipid to those made with the reference lipid. A significant increase in particle size or PDI for the test group suggests that the stored lipid may be compromised, leading to instability and aggregation during formulation[9].

Visualizations

G cluster_storage Lipid Storage cluster_handling Pre-Use Handling Powder This compound (Solid Powder) Solvent Dissolve in Anhydrous Solvent Powder->Solvent StorePowder Store at -20°C in Glass Vial Powder->StorePowder StoreSolution Store at -20°C Under Inert Gas Solvent->StoreSolution Equilibrate Equilibrate Vial to Room Temp StorePowder->Equilibrate Use in Experiment Weigh Weigh Required Amount Equilibrate->Weigh Reseal Tightly Reseal & Return to -20°C Storage Weigh->Reseal G cluster_troubleshooting Troubleshooting LNP Formulation Issues Start Observe LNP Inconsistency (e.g., large size, high PDI) CheckStorage Were lipid storage conditions correct? (-20°C, dry, dark) Start->CheckStorage CheckHandling Was lipid handled correctly? (e.g., moisture exposure) CheckStorage->CheckHandling Yes TestLipid Perform analytical QC on suspect lipid lot (e.g., HPLC) CheckStorage->TestLipid No UseNew Formulate LNPs with a new lipid lot CheckHandling->UseNew Yes CheckHandling->TestLipid No ProblemSolved Problem Resolved UseNew->ProblemSolved Discard Discard suspect lipid lot TestLipid->Discard

References

Validation & Comparative

A Head-to-Head Comparison: N-hexadecyl-pSar25 versus PEGylated Lipids for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of excipients for lipid nanoparticle (LNP)-based mRNA delivery systems is a critical determinant of therapeutic success. While polyethylene (B3416737) glycol (PEG) conjugated lipids have been the gold standard for providing a hydrophilic shield to LNPs, concerns regarding immunogenicity have spurred the development of alternatives. This guide provides an objective comparison of N-hexadecyl-pSar25, a polysarcosine-based lipid, and conventional PEGylated lipids for mRNA delivery, supported by experimental data.

Polysarcosine (pSar) is a non-ionic, hydrophilic polypeptoid that has emerged as a promising alternative to PEG.[1] this compound, in particular, has been investigated for its ability to confer "stealth" properties to LNPs, potentially reducing the immunogenic response associated with PEGylated lipids.[2] This comparison delves into the key performance parameters of LNPs formulated with this compound versus those containing widely used PEGylated lipids.

Performance Data at a Glance: this compound vs. PEGylated Lipids

The following tables summarize the quantitative data from a key study comparing the physicochemical characteristics and in vitro/in vivo performance of LNPs formulated with this compound (C16-pSar25) against those formulated with the PEGylated lipids ALC-0159 (used in the Pfizer-BioNTech COVID-19 vaccine) and DMG-PEG2000. Two different ionizable lipid systems, ALC-0315 and SM-102, were used to form the LNPs.

Table 1: Physicochemical Properties of LNPs [3]

LNP FormulationIonizable LipidStealth Lipid (1.5 mol%)Size (nm)PDIEncapsulation Efficiency (%)
1ALC-0315ALC-0159 (PEG)85.3 ± 3.10.09 ± 0.0289.5 ± 2.5
2ALC-0315This compound95.1 ± 4.20.11 ± 0.0387.9 ± 3.1
3SM-102DMG-PEG200078.9 ± 2.80.08 ± 0.0191.2 ± 1.9
4SM-102This compound88.4 ± 3.90.10 ± 0.0289.8 ± 2.7

Table 2: In Vitro mRNA Expression (Luciferase Assay) [4]

LNP FormulationIonizable LipidStealth LipidRelative Luminescence in C2C12 cells (vs. PEG-LNP)Relative Luminescence in Hep3B cells (vs. PEG-LNP)
1ALC-0315ALC-0159 (PEG)1.001.00
2ALC-0315This compound1.85 ± 0.211.62 ± 0.18
3SM-102DMG-PEG20001.001.00
4SM-102This compound1.55 ± 0.171.41 ± 0.15

Table 3: In Vivo mRNA Expression (Luciferase Assay in Muscle) [3]

LNP FormulationIonizable LipidStealth LipidTotal Flux (photons/s) 6h post-injection
1ALC-0315ALC-0159 (PEG)1.2 x 10⁸ ± 0.3 x 10⁸
2ALC-0315This compound2.5 x 10⁸ ± 0.5 x 10⁸
3SM-102DMG-PEG20002.1 x 10⁸ ± 0.4 x 10⁸
4SM-102This compound3.3 x 10⁸ ± 0.6 x 10⁸

Table 4: Systemic Immunogenicity (Cytokine and Chemokine Profile) [5]

LNP FormulationIonizable LipidStealth LipidKey Upregulated Cytokines/Chemokines (vs. PBS)
ALC-0315 basedALC-0315ALC-0159 (PEG)G-CSF, IP-10, KC, MCP-1, MIP-1α, MIP-1β
ALC-0315 basedALC-0315This compoundG-CSF, IP-10, KC, MCP-1, MIP-1α, MIP-1β
SM-102 basedSM-102DMG-PEG2000G-CSF, IP-10, KC, MCP-1, MIP-1α, MIP-1β
SM-102 basedSM-102This compoundG-CSF, IP-10, KC, MCP-1, MIP-1α, MIP-1β

Note: The study found that the cytokine and chemokine profiles were comparable between pSar-LNPs and PEG-LNPs, with the ionizable lipid being the main driver of the observed immune responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the comparative studies.

LNP Formulation

Lipid nanoparticles were formulated using a microfluidic mixing method. Briefly, a lipid mixture in ethanol (B145695) was rapidly mixed with an aqueous solution of mRNA at a low pH (e.g., sodium acetate (B1210297) buffer, pH 4.0). The lipid mixture typically consists of an ionizable lipid (ALC-0315 or SM-102), a helper lipid (DSPC), cholesterol, and a stealth lipid (ALC-0159, DMG-PEG2000, or this compound) at a specific molar ratio (e.g., 50:10:38.5:1.5). The resulting LNP solution was then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

Physicochemical Characterization
  • Size and Polydispersity Index (PDI): The hydrodynamic diameter and PDI of the LNPs were determined by dynamic light scattering (DLS) using an instrument such as a Malvern Zetasizer.

  • Encapsulation Efficiency: The encapsulation efficiency of mRNA was determined using a fluorescent dye-based assay, such as the RiboGreen assay. The fluorescence of the dye is significantly enhanced upon binding to nucleic acids. The total amount of mRNA is measured after disrupting the LNPs with a detergent (e.g., Triton X-100), and the amount of unencapsulated mRNA is measured without detergent. The encapsulation efficiency is calculated as: ((Total mRNA - Unencapsulated mRNA) / Total mRNA) * 100%.[6][7]

In Vitro Transfection

Cell lines such as C2C12 (mouse myoblast) and Hep3B (human hepatoma) were seeded in 96-well plates. After 24 hours, the cells were transfected with LNPs containing luciferase-encoding mRNA at a specific dose. The cells were incubated for a set period (e.g., 24 hours), after which they were lysed, and the luciferase activity was measured using a luminometer and a luciferase assay kit.[8]

In Vivo Studies

Animal studies were conducted in accordance with institutional guidelines. For in vivo expression studies, mice (e.g., C57BL/6) were injected intramuscularly with LNPs containing luciferase or erythropoietin (EPO) encoding mRNA. At specific time points, protein expression was quantified. For luciferase, this was done by imaging the bioluminescence using an in vivo imaging system (IVIS). For EPO, blood samples were collected, and the EPO levels in the plasma were measured by ELISA. For immunogenicity studies, blood was collected at different time points to measure cytokine and chemokine levels using a multiplex immunoassay and to detect the presence of anti-PEG antibodies by ELISA.

Visualizing the Mechanisms and Workflows

Cellular Uptake and Endosomal Escape of LNPs

The following diagram illustrates the key steps involved in the cellular uptake and endosomal escape of mRNA-LNPs, a critical process for successful mRNA delivery.

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytosis LNP mRNA-LNP Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis ApoE binding & receptor interaction Translation mRNA Translation (Protein Synthesis) Ribosome Ribosome EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation LateEndosome->Translation Endosomal Escape (mRNA Release) Lysosome Lysosome (Degradation) LateEndosome->Lysosome

Caption: Cellular uptake and endosomal escape pathway of mRNA-LNPs.

Experimental Workflow for Comparing this compound and PEGylated Lipids

This diagram outlines a typical experimental workflow for a head-to-head comparison of LNPs formulated with this compound and a PEGylated lipid.

Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Formulate LNPs (Microfluidics) pSar_LNP This compound LNP Formulation->pSar_LNP PEG_LNP PEGylated LNP Formulation->PEG_LNP Characterization Physicochemical Characterization (Size, PDI, EE%) pSar_LNP->Characterization PEG_LNP->Characterization InVitro In Vitro Transfection (e.g., C2C12, Hep3B cells) Characterization->InVitro InVivo In Vivo Administration (Intramuscular Injection) Characterization->InVivo Luciferase_vitro Luciferase Assay InVitro->Luciferase_vitro Expression_vivo Protein Expression (IVIS Imaging) InVivo->Expression_vivo Immunogenicity Immunogenicity (Cytokine Profiling) InVivo->Immunogenicity

Caption: Experimental workflow for comparing pSar- and PEG-LNPs.

Conclusion

The experimental data presented suggests that this compound is a viable and, in some cases, superior alternative to traditional PEGylated lipids for mRNA delivery. LNPs formulated with this compound demonstrate comparable or slightly larger particle sizes and maintain high mRNA encapsulation efficiency.[3] Notably, these pSar-LNPs can lead to enhanced in vitro and in vivo mRNA expression compared to their PEGylated counterparts.[3][4] Furthermore, the immunogenicity profile of pSar-LNPs appears to be comparable to that of PEG-LNPs, with the ionizable lipid playing a more dominant role in the innate immune response.[5] For researchers and drug developers seeking to mitigate the potential risks associated with PEG immunogenicity without compromising delivery efficiency, this compound and other polysarcosine-based lipids represent a promising avenue for the next generation of mRNA therapeutics.

References

A Head-to-Head Comparison of N-hexadecyl-pSar25 and DMG-pSar25 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of mRNA therapeutics, the composition of lipid nanoparticle (LNP) delivery systems is a critical determinant of efficacy and safety. For years, polyethylene (B3416737) glycol (PEG) has been the gold standard for shielding LNPs from the immune system and extending their circulation time. However, concerns over PEG-related immunogenicity have spurred the development of alternatives. Among the most promising are polysarcosine (pSar) lipids. This guide provides a detailed comparative analysis of two leading pSar lipids: N-hexadecyl-pSar25 and DMG-pSar25, offering researchers, scientists, and drug development professionals a data-driven overview to inform their formulation strategies.

Structural and Functional Overview

Both this compound and DMG-pSar25 are polysarcosine derivatives designed to replace PEGylated lipids in LNP formulations.[1][2] Polysarcosine is a biodegradable and non-immunogenic polymer of sarcosine, an N-methylated amino acid.[1] The primary distinction between the two lipids lies in their anchor structure. This compound possesses a single C16 saturated lipid tail, whereas DMG-pSar25 features a 1,2-dimyristoyl-sn-glycero (DMG) anchor with two C14 saturated lipid tails.[2][3] This structural difference influences their interaction within the lipid bilayer and consequently, the physicochemical properties and biological performance of the resulting LNPs.

Performance in LNP Formulations: A Comparative Analysis

A key study provides a direct comparison of these two pSar lipids in two different ionizable lipid-based LNP systems: ALC-0315 and SM-102.[3] The findings from this research offer valuable insights into their relative performance.

Physicochemical Properties of LNPs

The choice of pSar lipid significantly impacts the size of the LNPs. In ALC-0315 based formulations, LNPs containing this compound were notably larger than those with DMG-pSar25.[4] However, both formulations maintained high mRNA encapsulation efficiency.[3]

Table 1: Physicochemical Properties of pSar-LNPs

LNP FormulationpSar LipidHydrodynamic Diameter (nm)Encapsulation Efficiency (%)
ALC-0315 basedThis compound>20080-90
ALC-0315 basedDMG-pSar25~10080-90

Data extracted from a study by Kang et al., 2024.[3][4]

In Vitro mRNA Delivery Efficiency

The efficiency of mRNA delivery was assessed in vitro using C2C12 and Hep3B cell lines. In ALC-0315 based LNPs, formulations with DMG-pSar25 demonstrated enhanced mRNA delivery compared to those with this compound.[3][4]

In Vivo mRNA Delivery Efficiency

In vivo studies using ALC-0315 based LNPs revealed that both this compound and DMG-pSar25 significantly outperformed their PEGylated counterpart (ALC-0159).[3] Notably, LNPs formulated with either of these pSar lipids generated over a 5-fold higher total flux in luminescence intensity compared to PEG-LNPs, indicating superior mRNA delivery.[3] When directly comparing the two, ALC-0315 based LNPs with DMG-pSar25 showed a trend towards higher luminescence intensity in vivo.[3]

Table 2: In Vivo mRNA Delivery Efficiency (ALC-0315 based LNPs)

LNP FormulationLuminescence Intensity (Total Flux) vs. PEG-LNP
This compound> 5-fold higher
DMG-pSar25> 5-fold higher

Data extracted from a study by Kang et al., 2024.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following are protocols based on the comparative study.

LNP Formulation

Lipid nanoparticles were formulated using a microfluidic mixing device. The lipid components, including the ionizable lipid (ALC-0315 or SM-102), DSPC, cholesterol, and the respective pSar lipid (this compound or DMG-pSar25), were dissolved in ethanol (B145695). This organic phase was rapidly mixed with an aqueous phase containing the mRNA at a low pH. The resulting LNPs were then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH, leading to the final LNP suspension.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Low pH) ionizable_lipid Ionizable Lipid (ALC-0315 / SM-102) microfluidic Microfluidic Mixing ionizable_lipid->microfluidic dspc DSPC dspc->microfluidic cholesterol Cholesterol cholesterol->microfluidic psar_lipid pSar Lipid (this compound or DMG-pSar25) psar_lipid->microfluidic mrna mRNA mrna->microfluidic dialysis Dialysis (PBS) microfluidic->dialysis final_lnp Final LNP Suspension dialysis->final_lnp

LNP Formulation Workflow
In Vitro Transfection Assay

C2C12 and Hep3B cells were seeded in multi-well plates and incubated. LNPs encapsulating a reporter mRNA (e.g., firefly luciferase) were added to the cells. After a defined incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer. The luminescence intensity served as a surrogate for mRNA transfection efficiency.

In Vivo mRNA Delivery Study

Mice were intramuscularly injected with LNP formulations containing mRNA encoding a reporter protein like firefly luciferase or a therapeutic protein such as human erythropoietin (hEPO).[3] At specific time points post-injection, the expression of the reporter protein was quantified. For luciferase, this was done by in vivo imaging (IVIS), while for hEPO, protein levels in the muscle and blood were measured by ELISA.[3]

In_Vivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis cluster_methods Quantification Methods lnp_prep LNP-mRNA Formulation injection Intramuscular Injection (Mice) lnp_prep->injection analysis Quantification of Protein Expression injection->analysis ivis IVIS Imaging (Luciferase) analysis->ivis for reporter gene elisa ELISA (hEPO) analysis->elisa for therapeutic protein

In Vivo mRNA Delivery Workflow

Conclusion

Both this compound and DMG-pSar25 represent viable and potent alternatives to PEGylated lipids for mRNA delivery. The choice between them may depend on the specific requirements of the LNP formulation and the therapeutic application.

  • DMG-pSar25 appears to offer an advantage in forming smaller, more uniform LNPs and demonstrates slightly higher or comparable in vitro and in vivo transfection efficiencies, particularly in ALC-0315 based formulations. Its double-chain anchor may contribute to a more stable integration within the LNP structure.

  • This compound , while forming larger particles in some formulations, still provides a significant enhancement in mRNA delivery compared to traditional PEGylated lipids. Its simpler single-chain structure might offer advantages in terms of synthesis and cost.

Further research is warranted to fully elucidate the structure-activity relationships of these pSar lipids and to explore their performance with a wider range of ionizable lipids and mRNA payloads. The data presented here provides a solid foundation for researchers to make informed decisions in the design and optimization of next-generation LNP-based mRNA therapeutics.

References

N-hexadecyl-pSar25 LNPs vs. Traditional PEGylated LNPs: A Comparative Guide to Pharmacokinetics and Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of lipid nanoparticles (LNPs) has revolutionized the delivery of nucleic acid therapeutics. While polyethylene (B3416737) glycol (PEG) has been the gold standard for stealth coatings on LNPs, concerns over immunogenicity and the "PEG dilemma" have spurred the development of alternatives. This guide provides an objective comparison of the in vivo performance of LNPs surface-modified with N-hexadecyl-polysarcosine-25 (C16-pSar25) and traditional N-hexadecyl-PEG (C16-PEG) LNPs, supported by experimental data.

Performance Comparison at a Glance

N-hexadecyl-pSar25 LNPs have emerged as a promising alternative to their PEGylated counterparts, demonstrating significantly enhanced protein expression in vivo. While detailed pharmacokinetic parameters for pSar25 LNPs are still emerging in publicly available literature, existing studies point towards a favorable biodistribution profile and superior therapeutic efficacy.

Quantitative Data Summary

The following tables summarize key in vivo performance metrics for this compound LNPs and a comparable C16-PEG LNP formulation. It is important to note that a direct head-to-head study with comprehensive pharmacokinetic parameters for both LNP types was not available in the reviewed literature. The data presented is compiled from separate studies and aims to provide the most relevant comparison currently possible.

Table 1: In Vivo Protein Expression

LNP FormulationReporter GeneAdministration RouteRelative Protein Expression (Total Flux)Reference
ALC-0315 LNP with C16-pSar25LuciferaseIntramuscular> 5-fold higher than C16-PEG LNP[1]

Table 2: Pharmacokinetic Parameters of C16-PEG LNPs in Mice

ParameterValueUnitsReference
Half-life (t½)2.18hours[2]
Maximum Liver Accumulation35% of Injected Dose[2]

Table 3: General Biodistribution Profile of LNPs in Mice (Intravenous Administration)

OrganTypical Accumulation (%ID/g)Reference
Liver17.56[3]
Spleen12.1[3]
Lungs2.8[3]
Kidneys3.1[3]
Heart1.8[3]
Brain0.3[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of LNP performance.

In Vivo Biodistribution and Pharmacokinetic Study Protocol

This protocol outlines a typical procedure for assessing the biodistribution and pharmacokinetics of LNPs in a murine model.

  • LNP Formulation and Labeling:

    • LNPs are formulated using a microfluidic mixing method, encapsulating a payload (e.g., mRNA, siRNA).

    • For biodistribution studies, a fluorescent dye (e.g., DiR or Cy5) is incorporated into the lipid mixture.

    • For pharmacokinetic studies, a radiolabeled lipid (e.g., ³H-cholesteryl hexadecyl ether) is included in the formulation.

  • Animal Model:

    • Female BALB/c or C57BL/6 mice (6-8 weeks old) are used.

    • Animals are housed in a controlled environment with ad libitum access to food and water.

  • LNP Administration:

    • LNPs are diluted in sterile, pyrogen-free phosphate-buffered saline (PBS).

    • A single dose (e.g., 1 mg/kg) is administered via intravenous (tail vein) or intramuscular injection.

  • Sample Collection:

    • Blood: Blood samples are collected via retro-orbital or tail vein bleeding at various time points (e.g., 5 min, 1, 4, 8, 24, 48 hours) into EDTA-coated tubes. Plasma is separated by centrifugation.

    • Tissues: At the end of the study, mice are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, brain) are harvested, weighed, and rinsed with PBS.

  • Quantification:

    • Fluorescence Imaging: For fluorescently labeled LNPs, organs are imaged using an in vivo imaging system (IVIS). The fluorescence intensity is quantified and normalized to organ weight.

    • Radioactivity Measurement: For radiolabeled LNPs, the radioactivity in plasma and homogenized tissues is measured using a liquid scintillation counter. The results are expressed as a percentage of the injected dose per gram of tissue (%ID/g).

    • LC-MS/MS: The concentration of specific lipid components of the LNPs in plasma and tissue homogenates can be quantified using liquid chromatography-tandem mass spectrometry for more precise pharmacokinetic analysis.

  • Data Analysis:

    • Pharmacokinetic parameters (half-life, AUC, clearance) are calculated from the plasma concentration-time data using appropriate software.

    • Biodistribution is presented as the mean %ID/g ± standard deviation for each organ.

Visualizing Key Processes

To better understand the journey of LNPs from administration to therapeutic action, the following diagrams illustrate the experimental workflow and a critical biological pathway.

experimental_workflow cluster_preparation LNP Preparation cluster_in_vivo In Vivo Study cluster_analysis Data Analysis formulation LNP Formulation (Microfluidics) labeling Fluorescent or Radiolabeling formulation->labeling administration LNP Administration (IV or IM in Mice) labeling->administration sampling Blood & Tissue Collection administration->sampling quantification Quantification (IVIS, Scintillation, LC-MS/MS) sampling->quantification pk_pd Pharmacokinetic & Biodistribution Analysis quantification->pk_pd

Experimental Workflow for LNP In Vivo Studies

The journey of an LNP to deliver its therapeutic payload involves overcoming several cellular barriers. A crucial step in this process is endosomal escape, which allows the nucleic acid cargo to reach the cytoplasm where it can be translated into protein.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endocytosis Endocytosis cluster_trafficking Endosomal Trafficking lnp Lipid Nanoparticle (LNP) cell_membrane Cell Membrane lnp->cell_membrane 1. Cellular Uptake early_endosome Early Endosome cell_membrane->early_endosome late_endosome Late Endosome early_endosome->late_endosome 2. Maturation lysosome Lysosome (Degradation) late_endosome->lysosome Degradation Pathway cargo_release mRNA Release late_endosome->cargo_release 3. Endosomal Escape cytoplasm Cytoplasm translation Protein Translation cytoplasm->translation 4. Therapeutic Action cargo_release->cytoplasm

LNP Cellular Uptake and Endosomal Escape Pathway

Conclusion

This compound LNPs represent a significant advancement in LNP technology, offering the potential for enhanced therapeutic efficacy through superior protein expression compared to traditional PEGylated LNPs. While more comprehensive pharmacokinetic data is needed for a complete picture, the current evidence strongly supports the continued investigation of polysarcosine-based lipids as a promising alternative to PEG for in vivo nucleic acid delivery. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the in vivo behavior of these next-generation drug delivery systems.

References

N-hexadecyl-pSar25 in Preclinical Research: A Comparative Guide to an Alternative Stealth Lipid for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA delivery is rapidly evolving, with a growing interest in alternatives to traditional PEGylated lipids for the formulation of lipid nanoparticles (LNPs). One such promising alternative is N-hexadecyl-pSar25, a polysarcosine-based lipid. This guide provides a comprehensive comparison of this compound with conventional PEGylated lipids, supported by preclinical data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Performance Comparison: this compound vs. PEGylated Lipids

Recent preclinical studies have demonstrated that substituting PEGylated lipids with this compound (referred to as C16-pSar25 in some studies) in LNP formulations can lead to comparable or even enhanced mRNA delivery efficiency.[1] The primary rationale for exploring alternatives like polysarcosine is to mitigate potential issues associated with PEG, such as the production of anti-PEG antibodies which can affect therapeutic efficacy and safety upon repeated administration.[1][2]

Physicochemical Properties of LNPs

The choice of the stealth lipid influences the physical characteristics of the LNPs, which in turn affect their stability and biological performance. The following table summarizes the key physicochemical properties of LNPs formulated with this compound compared to a standard PEGylated lipid (DMG-PEG2000), both in combination with the ionizable lipid SM-102.

PropertySM-102 + DMG-PEG2000SM-102 + this compoundReference
Size (nm) ~100~150[1]
Polydispersity Index (PDI) ~0.1~0.15[1]
Encapsulation Efficiency (%) >90%~80-90%[1]
Zeta Potential (mV) Slightly PositiveSlightly Positive[1]
In Vitro mRNA Delivery

The transfection efficiency of LNPs formulated with this compound has been evaluated in various cell lines. The data below compares the relative luminescence intensity (a measure of mRNA translation) in C2C12 (mouse myoblast) and Hep3B (human liver carcinoma) cells for LNPs containing this compound versus a PEGylated lipid.

Cell LineLNP FormulationRelative Luminescence Intensity (%)Reference
C2C12 SM-102 + DMG-PEG2000100[1]
SM-102 + this compound~120[1]
Hep3B SM-102 + DMG-PEG2000100[1]
SM-102 + this compound~150[1]
In Vivo mRNA Delivery

In vivo studies in mice have further substantiated the potential of this compound as a viable alternative to PEGylated lipids. The following table presents a comparison of in vivo firefly luciferase (FLuc) expression after intramuscular injection of LNPs.

LNP FormulationPeak Bioluminescence (photons/s)Reference
SM-102 + DMG-PEG2000~1 x 10^8[1]
SM-102 + this compound~2 x 10^8[1]

Furthermore, the delivery of mRNA encoding for human erythropoietin (hEPO) was assessed.

LNP FormulationhEPO in Muscle (pg/mL)Reference
ALC-0315 + ALC-0159 PEG~2000[1]
ALC-0315 + DMG-pSar25*~4000[1]

*Note: While this data point uses a different pSar lipid (DMG-pSar25), it is included to demonstrate the general trend of improved or comparable in vivo performance of pSar-LNPs.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic device, a common method for producing particles with controlled size and polydispersity.

Materials:

  • Ionizable lipid (e.g., SM-102), phospholipid (e.g., DSPC), cholesterol, and this compound or PEGylated lipid dissolved in 100% ethanol (B145695).

  • mRNA encoding the protein of interest (e.g., Firefly Luciferase) dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0).

  • Microfluidic mixing device and cartridges.

  • Syringes and tubing.

  • Dialysis cassettes for buffer exchange.

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio.

  • Prepare the mRNA solution in the citrate buffer.

  • Load the lipid solution and the mRNA solution into separate syringes.

  • Set up the microfluidic mixing device according to the manufacturer's instructions, with a typical flow rate ratio of 3:1 (aqueous:organic).

  • Initiate the flow to mix the two solutions within the microfluidic chip, leading to the self-assembly of LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

  • Characterize the formulated LNPs for size, PDI, and encapsulation efficiency.

In Vitro Transfection and Luciferase Assay

This protocol outlines the procedure for assessing the transfection efficiency of mRNA-LNPs in cultured cells.

Materials:

  • Cultured cells (e.g., C2C12 or Hep3B) in 96-well plates.

  • mRNA-LNPs encapsulating Firefly Luciferase mRNA.

  • Cell culture medium.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Dilute the mRNA-LNPs to the desired concentration in cell culture medium.

  • Remove the existing medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.

Quantification of hEPO in Muscle Tissue by ELISA

This protocol provides a general outline for quantifying the expression of a secreted protein, such as hEPO, from tissue homogenates.

Materials:

  • Muscle tissue sample.

  • Lysis buffer.

  • Human EPO ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).

  • Plate reader.

Procedure:

  • Homogenize the collected muscle tissue in lysis buffer.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Perform the ELISA according to the kit manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the tissue lysate supernatant to the wells.

    • Adding a biotinylated detection antibody.

    • Adding streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a chromogenic substrate and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of hEPO in the samples by comparing the absorbance values to a standard curve.

Visualizing the Processes

To better understand the experimental workflows and biological pathways involved, the following diagrams are provided.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_process LNP Assembly cluster_output Final Product & Analysis lipids Lipid Mixture (in Ethanol) microfluidics Microfluidic Mixing lipids->microfluidics mrna mRNA (in Citrate Buffer) mrna->microfluidics dialysis Buffer Exchange (Dialysis) microfluidics->dialysis lnps mRNA-LNPs dialysis->lnps characterization Physicochemical Characterization lnps->characterization

LNP Formulation and Characterization Workflow.

LNP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Pathway lnp pSar-LNP endocytosis Endocytosis lnp->endocytosis Cellular Uptake early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome Major Fate mrna_release mRNA Release late_endosome->mrna_release Endosomal Escape (Minor but Critical) cytosol Cytosol translation Translation (Ribosome) cytosol->translation mrna_release->cytosol protein Protein Expression translation->protein

Generalized Cellular Uptake and mRNA Delivery Pathway for LNPs.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.